molecular formula C19H22O4 B8250914 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin

7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin

Cat. No.: B8250914
M. Wt: 314.4 g/mol
InChI Key: OWAQHJLCKMIPKB-IDKBZEPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[[(2E,6R)-6-Hydroxy-3,7-dimethyl-2,7-octadienyl]oxy]-2H-1-benzopyran-2-one is a natural product found in Citrus medica, Citrus hassaku, and Aegle marmelos with data available.

Properties

IUPAC Name

7-[(2E,6R)-6-hydroxy-3,7-dimethylocta-2,7-dienoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-13(2)17(20)8-4-14(3)10-11-22-16-7-5-15-6-9-19(21)23-18(15)12-16/h5-7,9-10,12,17,20H,1,4,8,11H2,2-3H3/b14-10+/t17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAQHJLCKMIPKB-IDKBZEPQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(CCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H](CC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301135396
Record name 7-[[(2E,6R)-6-Hydroxy-3,7-dimethyl-2,7-octadien-1-yl]oxy]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301135396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118584-19-3
Record name 7-[[(2E,6R)-6-Hydroxy-3,7-dimethyl-2,7-octadien-1-yl]oxy]-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118584-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-[[(2E,6R)-6-Hydroxy-3,7-dimethyl-2,7-octadien-1-yl]oxy]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301135396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7-(6'-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental characterization protocols, and known biological activities of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin. This natural coumarin (B35378) derivative, found in plants such as Citrus medica, Citrus hassaku, and Aegle marmelos, is a subject of interest in pharmaceutical research for its potential therapeutic properties, including anti-inflammatory and α-glucosidase inhibitory effects.[1][2][3]

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized in the table below. This information is crucial for its handling, formulation, and application in research and development.

PropertyValueReference(s)
Molecular Formula C₁₉H₂₂O₄[1]
Molecular Weight 314.38 g/mol [1]
IUPAC Name 7-[(2E,6R)-6-hydroxy-3,7-dimethylocta-2,7-dienoxy]chromen-2-one[1]
CAS Number 118584-19-3[1][4]
Appearance Crystalline solid[1]
Melting Point 72-75 °C[1][4][5]
Boiling Point 497.0 ± 45.0 °C (Predicted)[1]
Density 1.139 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethanol, Ethyl Acetate[1]
Storage Store at -20°C[1]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and replication of studies involving this compound. Below are standard protocols for determining key physicochemical and structural properties.

Determination of Melting Point

The melting point is a critical indicator of purity for a crystalline solid.[6]

  • Apparatus : Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube.

  • Sample Preparation : A small amount (1-2 mm height) of the finely powdered, dry crystalline compound is packed into a capillary tube sealed at one end.[7][8]

  • Procedure :

    • Place the capillary tube into the heating block of the apparatus.[8]

    • For an unknown compound, a rapid heating rate (10-20°C/min) is used to determine an approximate melting range.[2]

    • A second, more precise measurement is then performed with a fresh sample. The apparatus is heated quickly to about 20°C below the approximate melting point.[9]

    • The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.[7][9]

    • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely liquefied.[6] A narrow range (0.5-1.0°C) typically indicates a high degree of purity.[6]

Structural Elucidation via Spectroscopy

FT-IR is used to identify the functional groups present in the molecule. For this compound, characteristic absorptions include those for hydroxyl (-OH), carbonyl (C=O), and alkene (C=C) groups.[7]

  • Method : KBr Pellet Method.[1]

  • Sample Preparation :

    • Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove moisture, which can interfere with the spectrum.[10]

    • Grind 1-2 mg of the compound into a fine powder using an agate mortar and pestle.[1]

    • Add approximately 100-200 mg of the dry KBr powder and mix gently but thoroughly to ensure the sample is uniformly dispersed.[1][10]

    • Transfer the mixture to a die set and press under high pressure (8-10 metric tons) using a hydraulic press to form a thin, transparent pellet.[10][11]

  • Analysis : Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should also be run for correction.[1]

¹H and ¹³C NMR are the most powerful methods for elucidating the detailed molecular structure.

  • Sample Preparation :

    • Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, as used in literature).[7]

    • Transfer the solution to a standard 5 mm NMR tube.

  • ¹H NMR Analysis :

    • Acquire the spectrum to determine the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons (integration).

    • Key signals for this compound would include aromatic protons of the coumarin ring, olefinic protons, and protons associated with the hydroxy- and dimethyl- groups.[7]

  • ¹³C NMR Analysis :

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon atoms and their chemical environments (e.g., carbonyl, aromatic, olefinic, aliphatic).[12]

    • Further analysis using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can distinguish between CH, CH₂, and CH₃ groups.

MS is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.

  • Method : High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (HPLC-MS/MS) with an electrospray ionization (ESI) source is a common and sensitive method for coumarin analysis.[13]

  • Procedure :

    • Prepare a dilute solution of the compound in a suitable solvent like acetonitrile (B52724) or methanol (B129727).

    • Introduce the sample into the mass spectrometer. ESI in positive ion mode is typically effective for coumarins, generating a protonated molecular ion [M+H]⁺.[13]

    • Determine the accurate mass of the molecular ion to confirm the elemental composition (C₁₉H₂₂O₄).

    • Perform MS/MS analysis by selecting the precursor ion ([M+H]⁺ at m/z 315.15) and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. Common losses for coumarins include CO.[14]

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of an organic compound.[15]

  • System : A reverse-phase HPLC system with a C18 column and a UV or Photodiode Array (PDA) detector is suitable.[16]

  • Mobile Phase : A gradient elution using a mixture of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape) is typically employed.[17]

  • Procedure :

    • Prepare a stock solution of the compound at a known concentration in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the sample into the HPLC system.

    • Monitor the elution profile at a relevant wavelength (e.g., 254 nm or the λmax of the compound).[16]

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A PDA detector can further assess peak purity by comparing spectra across the peak width.[18]

Biological Activity & Signaling Pathways

This compound has demonstrated notable anti-inflammatory properties. Studies have shown it can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2] This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[2][19]

Logical Workflow: Isolation and Characterization

The general process for obtaining and verifying the structure of a natural product like this coumarin is outlined below.

G cluster_extraction Extraction & Isolation cluster_analysis Structural Analysis & Purity plant Plant Material (e.g., Zanthoxylum schinifolium leaves) extract Solvent Extraction (e.g., MeOH, CH₂Cl₂) plant->extract fractionate Fractionation (e.g., Column Chromatography) extract->fractionate isolate Purification (e.g., Preparative HPLC) fractionate->isolate ms Mass Spectrometry (MS) Determine Molecular Weight isolate->ms Characterization nmr NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Structure isolate->nmr Characterization ftir FT-IR Spectroscopy Identify Functional Groups isolate->ftir Characterization hplc Purity Check (HPLC) ms->hplc Final Verification nmr->hplc Final Verification ftir->hplc Final Verification pure_compound Pure Compound Identified hplc->pure_compound

Workflow for Natural Product Isolation and Characterization.
Signaling Pathway: Anti-Inflammatory Action

The compound exerts its anti-inflammatory effects by interfering with the LPS-induced signaling cascade in macrophages. LPS, a component of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4), triggering downstream pathways like NF-κB and MAPKs, which lead to the expression of pro-inflammatory genes.[4][20]

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 (Adaptor Protein) TLR4->MyD88 NFkB_pathway NF-κB Pathway Activation MyD88->NFkB_pathway NFkB_translocation NF-κB Translocation to Nucleus NFkB_pathway->NFkB_translocation Gene_expression Pro-inflammatory Gene Transcription NFkB_translocation->Gene_expression iNOS iNOS Expression Gene_expression->iNOS COX2 COX-2 Expression Gene_expression->COX2 NO Nitric Oxide (NO) Production iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation Compound 7-(6'R-Hydroxy...) coumarin Compound->iNOS Inhibition Compound->COX2 Inhibition

Inhibition of LPS-Induced Inflammatory Pathway.

References

An In-depth Technical Guide to 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin (CAS: 118584-19-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin is a naturally occurring terpenylated coumarin (B35378) that has garnered significant interest within the scientific community.[1][2] This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the experimental protocols relevant to its study. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

This compound is a derivative of coumarin, a benzopyran-2-one, and is found in various plant species, including Zanthoxylum schinifolium, Citrus medica, Citrus hassaku, and Aegle marmelos.[3][4][] Its biological significance primarily lies in its demonstrated anti-inflammatory and α-glucosidase inhibitory properties, suggesting its potential as a lead compound for the development of novel therapeutic agents.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various commercial suppliers and public chemical databases.

PropertyValueSource
CAS Number 118584-19-3[6]
Molecular Formula C₁₉H₂₂O₄[][6]
Molecular Weight 314.38 g/mol []
Appearance Colorless crystal[4]
Melting Point 72-75 °C[]
Purity ≥95%[]
Solubility Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethanol, Ethyl Acetate[]
Storage Store at -20°C[]
IUPAC Name 7-[(2E,6R)-6-hydroxy-3,7-dimethylocta-2,7-dienoxy]chromen-2-one[7]
Canonical SMILES CC(=C)--INVALID-LINK--O[7]

Biological Activity and Mechanism of Action

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects. In a key study, it was shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells with an IC₅₀ value of 18.2 ± 1.8 μM.[1] Furthermore, the compound dose-dependently reduced the LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins.[1]

Proposed Signaling Pathway:

The inhibition of iNOS and COX-2 expression strongly suggests that this compound modulates the Nuclear Factor-kappa B (NF-κB) signaling pathway. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of this pathway in macrophages. Upon activation, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, including NOS2 (encoding iNOS) and PTGS2 (encoding COX-2), thereby inducing their transcription. The observed reduction in iNOS and COX-2 protein levels by the compound indicates an interruption of this cascade.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibition NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active iNOS iNOS Expression NFkB_active->iNOS Transcription COX2 COX-2 Expression NFkB_active->COX2 Transcription NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs TargetCompound 7-(6'R-Hydroxy-3',7'-dimethylocta- 2',7'-dienyloxy)coumarin TargetCompound->IKK Inhibition

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

α-Glucosidase Inhibitory Activity

The compound has also been identified as a potent inhibitor of α-glucosidase, an enzyme crucial for the digestion of carbohydrates.[1] Its inhibitory activity was determined with an IC₅₀ value of 90.6 ± 0.9 μM.[1] This finding suggests its potential application in the management of type 2 diabetes by delaying glucose absorption and reducing postprandial hyperglycemia.

Experimental Protocols

Isolation from Zanthoxylum schinifolium

G start Dried Leaves of Z. schinifolium extraction Extraction with Methylene (B1212753) Chloride start->extraction concentration Concentration in vacuo extraction->concentration fractionation Column Chromatography (Silica Gel) concentration->fractionation purification Further Purification (e.g., RP-HPLC) fractionation->purification end 7-(6'R-Hydroxy-3',7'-dimethylocta- 2',7'-dienyloxy)coumarin purification->end

Caption: General workflow for the isolation of the target compound.

Methodology:

  • Extraction: The dried and powdered leaves of Zanthoxylum schinifolium are extracted with a suitable solvent, such as methylene chloride, at room temperature.[8]

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.

  • Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to separate the components based on polarity.

  • Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are further purified using techniques such as preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.[4]

Anti-inflammatory Activity Assay (Nitric Oxide Production)

The following protocol is based on the methodology used for assessing the anti-inflammatory activity of coumarins in LPS-stimulated RAW264.7 macrophages.[1]

Methodology:

  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of LPS for 24 hours.

  • Nitrite (B80452) Quantification (Griess Assay): The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.

  • Absorbance Measurement: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

  • Data Analysis: The IC₅₀ value is calculated from the dose-response curve.

α-Glucosidase Inhibition Assay

The following is a generalized protocol for the in vitro α-glucosidase inhibition assay, adapted for coumarin compounds.

Methodology:

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate (B84403) buffer (e.g., 50 mM, pH 6.8). A solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also prepared in the same buffer.

  • Assay Procedure: In a 96-well plate, add the phosphate buffer, the test compound dissolved in a suitable solvent (like DMSO), and the α-glucosidase solution. The mixture is pre-incubated.

  • Reaction Initiation: The reaction is initiated by adding the pNPG solution to the wells.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C).

  • Reaction Termination and Absorbance Measurement: The reaction is stopped by adding a solution of sodium carbonate. The amount of p-nitrophenol released is measured by reading the absorbance at 405 nm.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance of the reaction with the test compound. The IC₅₀ value is determined from the dose-response curve.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory and α-glucosidase inhibitory activities. Its mechanism of action, particularly its interference with the NF-κB signaling pathway, makes it an attractive candidate for further investigation in the context of inflammatory diseases. Similarly, its potent α-glucosidase inhibition warrants further exploration for its potential in managing type 2 diabetes. This technical guide provides a foundational understanding of this compound and the methodologies required for its study, aiming to facilitate future research and development efforts.

References

Spectroscopic and Biological Activity Analysis of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data, experimental protocols, and relevant biological assay workflows for the natural product 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin. This coumarin (B35378) derivative has been isolated from various plant sources, including Zanthoxylum schinifolium, and has demonstrated notable biological activities.

Chemical Structure and Properties

  • IUPAC Name: 7-[(2E,6R)-6-hydroxy-3,7-dimethylocta-2,7-dienoxy]chromen-2-one[][2]

  • Molecular Formula: C₁₉H₂₂O₄[]

  • Molecular Weight: 314.38 g/mol []

  • Appearance: Colorless crystal[3]

  • Solubility: Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethanol, Ethyl Acetate[]

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for the compound. The data is based on the analysis of the compound isolated from Zanthoxylum schinifolium.[3]

Table 1: ¹H NMR Spectral Data (Partial)

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.23d9.6
H-47.61d9.6
H-57.36d8.4
H-66.86d8.8
H-86.80d2.4
H-6'4.05t6.4
H-8'a4.94s
H-8'b4.84s
H-10' (vinylic methyl)1.77s

Table 2: ¹³C NMR Spectral Data (Partial)

Carbon PositionChemical Shift (δ, ppm)
C-6'75.6
C-7'147.5
C-8'111.4
Mass Spectrometry (MS)

Experimental Protocols

General Protocol for Isolation from Zanthoxylum Leaves

The following is a generalized procedure for the isolation of coumarins, including the target compound, from the leaves of Zanthoxylum species, based on common phytochemical practices.

  • Extraction: Air-dried and powdered leaves are extracted with a suitable solvent, such as methanol (B129727) or a mixture of methanol and water.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, methylene (B1212753) chloride (or chloroform), ethyl acetate, and n-butanol, to yield different fractions.

  • Chromatographic Separation: The methylene chloride/chloroform-soluble fraction, which is often rich in coumarins, is subjected to column chromatography.[3] Common stationary phases include silica (B1680970) gel or reverse-phase C18 silica gel.[3]

  • Gradient Elution: A stepwise gradient elution is employed, for instance, with a mixture of water and methanol for reverse-phase chromatography, to separate the components.[3]

  • Purification: Fractions containing the compound of interest are further purified by repeated column chromatography or by using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

NMR and MS Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons. Deuterated solvents such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. 2D NMR experiments like COSY, HSQC, and HMBC are employed for complete structural assignment.

  • Mass Spectrometry: Mass spectra can be obtained using various ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI). High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

Biological Activity and Assay Workflows

This compound has been reported to exhibit cytotoxic and enzyme inhibitory activities.

Cytotoxicity Assay Workflow

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Seed cells in a 96-well plate compound_prep Prepare serial dilutions of the test compound treatment Add compound dilutions to the cells compound_prep->treatment incubation Incubate for a defined period (e.g., 24-72h) treatment->incubation add_mtt Add MTT solution to each well incubation->add_mtt mtt_incubation Incubate to allow formazan crystal formation add_mtt->mtt_incubation solubilization Add solubilizing agent (e.g., DMSO) mtt_incubation->solubilization read_absorbance Measure absorbance (e.g., at 570 nm) solubilization->read_absorbance calculate_viability Calculate cell viability and IC50 value read_absorbance->calculate_viability

MTT Cytotoxicity Assay Workflow.
Monoamine Oxidase (MAO) Inhibition Assay Workflow

Monoamine oxidase (MAO) is an enzyme involved in the metabolism of neurotransmitters. The inhibitory activity of a compound on MAO can be determined using various assay methods, often involving a substrate that produces a detectable product upon oxidation by MAO.

MAO_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_data_analysis Data Analysis enzyme_prep Prepare MAO enzyme (MAO-A or MAO-B) inhibitor_prep Prepare dilutions of the test compound (inhibitor) control_prep Prepare positive and negative controls pre_incubation Pre-incubate enzyme with the inhibitor control_prep->pre_incubation add_substrate Initiate reaction by adding substrate pre_incubation->add_substrate reaction_incubation Incubate at a controlled temperature (e.g., 37°C) add_substrate->reaction_incubation stop_reaction Stop the reaction (if necessary) reaction_incubation->stop_reaction measure_signal Measure product formation (e.g., fluorescence, absorbance) stop_reaction->measure_signal calculate_inhibition Calculate percent inhibition measure_signal->calculate_inhibition determine_ic50 Determine the IC50 value calculate_inhibition->determine_ic50

Monoamine Oxidase (MAO) Inhibition Assay Workflow.

References

Mechanism of Action for 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known and putative mechanisms of action for the natural product 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin. This terpenylated coumarin (B35378), isolated from plants such as Zanthoxylum schinifolium, has demonstrated significant biological activities, which are detailed herein.[1][2]

Core Biological Activities

This compound exhibits two primary biological activities of therapeutic interest: anti-inflammatory action and α-glucosidase inhibition.[1][2] This dual activity suggests its potential as a multi-target agent for conditions where inflammation and hyperglycemia are concurrent.

Quantitative Biological Data

The following table summarizes the key quantitative metrics for the biological activity of this compound.

Biological ActivityAssayCell Line / EnzymeIC50 Value (μM)Reference CompoundReference IC50 (μM)
Anti-inflammatory Nitric Oxide (NO) Production InhibitionLPS-stimulated RAW264.7 Macrophages18.2 ± 1.8--
Antihyperglycemic α-Glucosidase Inhibitionα-Glucosidase from Saccharomyces cerevisiae90.6 ± 0.9Acarbose121.5 ± 1.0

Anti-Inflammatory Mechanism of Action

The anti-inflammatory properties of this compound are attributed to its ability to suppress key inflammatory mediators. Experimental evidence has shown that this compound significantly inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1][2] This inhibition is achieved through the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the protein level.[1][2]

Putative Signaling Pathway for Anti-Inflammatory Action

While direct experimental evidence on the upstream signaling pathways for this specific coumarin is not yet available, the inhibition of iNOS and COX-2 expression is classically regulated by the NF-κB and MAPK signaling cascades. It is therefore hypothesized that this compound exerts its anti-inflammatory effects by modulating these pathways.

G Putative Anti-Inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates Coumarin This compound Coumarin->IKK inhibits (putative) IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive releases NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active activation DNA DNA NFkB_active->DNA translocates & binds promoter regions iNOS_COX2 iNOS & COX-2 (Pro-inflammatory Proteins) DNA->iNOS_COX2 transcription & translation G Workflow for α-Glucosidase Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare α-glucosidase solution D Incubate enzyme with test compound A->D B Prepare p-NPG substrate solution E Add p-NPG to start reaction B->E C Prepare test compound dilutions C->D D->E F Incubate at 37°C E->F G Stop reaction with Na2CO3 F->G H Measure absorbance at 405 nm G->H I Calculate % inhibition and IC50 H->I

References

In Vitro Anti-inflammatory Properties of Coumarin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Coumarin (B35378) (2H-1-benzopyran-2-one) and its natural and synthetic derivatives have garnered significant interest within the scientific community due to their wide range of pharmacological activities.[1] Among these, their anti-inflammatory properties are particularly noteworthy, positioning them as promising candidates for the development of novel therapeutic agents.[2][3] These compounds exert their effects by modulating key signaling pathways and inhibiting enzymes that are central to the inflammatory response.[2][3][4]

This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of coumarin derivatives, summarizing quantitative data, detailing common experimental protocols, and visualizing the underlying molecular mechanisms. The information is tailored for researchers, scientists, and drug development professionals working in the field of inflammation and medicinal chemistry.

Core Mechanisms of Anti-inflammatory Action

Coumarin derivatives have been shown to interfere with multiple signaling cascades and enzymatic pathways that are crucial for the initiation and propagation of the inflammatory response. In vitro studies have elucidated that their primary mechanisms involve the inhibition of pro-inflammatory mediators and cytokines, the suppression of key signaling pathways like NF-κB and MAPK, and the modulation of inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[2][4][5]

Key Signaling Pathways Modulated by Coumarin Derivatives

The anti-inflammatory efficacy of coumarin derivatives is linked to their ability to interfere with several critical intracellular signaling pathways.[2][3]

  • Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[6][7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of target genes.[7] Several coumarin derivatives have been shown to inhibit this pathway, blocking the nuclear translocation of NF-κB and subsequently reducing the expression of inflammatory markers like TNF-α, IL-1β, and IL-6.[6][8] For instance, the derivative N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide (2d) was found to bind to the NF-κB p65 subunit and block the signaling pathway.[6]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a vital role in translating extracellular stimuli into cellular inflammatory responses.[2][3] Activation of these kinases leads to the phosphorylation of various transcription factors, resulting in the production of inflammatory mediators. Coumarin derivatives can suppress the phosphorylation of ERK1/2, p-38, and JNK, thereby inhibiting downstream inflammatory events.[9] Some coumarins have been identified as allosteric inhibitors of MEK1, an upstream kinase that activates ERK, highlighting a specific mechanism of MAPK pathway inhibition.[10]

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: This pathway is crucial for signaling initiated by a wide range of cytokines and growth factors. The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate STAT proteins. The phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes, many of which are involved in inflammation. Certain coumarins, such as umbelliferone, have been shown to inhibit the JAK/STAT pathway, contributing to their anti-inflammatory effects.[2]

  • Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway: The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes that protect cells from oxidative stress, a key component of inflammation.[11] Interestingly, activation of the Nrf2 pathway can also lead to the inhibition of NF-κB.[11] Several natural coumarins are known to activate the Nrf2 signaling pathway, which contributes to their anti-inflammatory and antioxidant activities.[4][11]

The interplay between these pathways is complex. An initial inflammatory stimulus, such as LPS binding to a Toll-like receptor (TLR), can trigger both the NF-κB and MAPK pathways. Coumarin derivatives can intervene at different points in these cascades to exert their anti-inflammatory effects.

Inflammatory_Signaling_Overview cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_pathways Intracellular Signaling Pathways cluster_transcription Nuclear Transcription cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK Activates NFkB_path NF-κB Pathway TLR4->NFkB_path Activates AP1 AP-1 MAPK->AP1 Activates NFkB NF-κB NFkB_path->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines Mediators Inflammatory Mediators (iNOS, COX-2) AP1->Mediators NFkB->Cytokines NFkB->Mediators Coumarin Coumarin Derivatives Coumarin->MAPK Inhibits Coumarin->NFkB_path Inhibits

Fig 1. Overview of Inflammatory Signaling and Coumarin Inhibition.

NFkB_Pathway NF-κB Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-p65/p50 (Inactive) IKK->IkBa_NFkB Phosphorylates p_IkBa p-IκBα IkBa_NFkB->p_IkBa Proteasome Proteasome Degradation p_IkBa->Proteasome Ubiquitination NFkB p65/p50 (Active) Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Transcription Coumarin Coumarin Derivatives Coumarin->IKK Inhibit Coumarin->NFkB Inhibit Translocation

Fig 2. Inhibition of the NF-κB Pathway by Coumarin Derivatives.

Quantitative Assessment of In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of various coumarin derivatives has been quantified using a range of in vitro assays. The following tables summarize key findings from the literature, providing a comparative look at the efficacy of different compounds.

Table 1: Inhibition of Pro-inflammatory Mediators by Coumarin Derivatives

Compound/ExtractAssay/Cell LineMediatorResultReference
Coumarin (10 µM)LPS-induced RAW 264.7PGE2Reduction[12]
Indonesian Cassia Extract (10 µg/ml)LPS-induced RAW 264.7NOHigher inhibition than coumarin[12]
Coumarin (10 µM)LPS-induced RAW 264.7NOReduction[12]

Table 2: Inhibition of Pro-inflammatory Cytokines by Coumarin Derivatives

Compound/ExtractAssay/Cell LineCytokineResultReference
Coumarin derivative 14b LPS-induced MacrophagesTNF-α, IL-6, IL-1βEC50 = 5.32 µM[8]
Coumarin (10 µM)LPS-induced RAW 264.7TNF-αHigher inhibition than ICE[12]
Indonesian Cassia Extract (10 µg/ml)LPS-induced RAW 264.7IL-6, IL-1βHigher inhibition than coumarin[12]
N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide (2d )LPS-induced RAW 264.7IL-6, TNF-αPotent inhibition[6]

Table 3: Inhibition of Inflammatory Enzymes by Coumarin Derivatives

CompoundEnzymeIC50Reference
DCH1COX-1123.30 µg/ml[13]
DCH1COX-2102.10 µg/ml[13]
Pyranocoumarin derivative 5a COX-2Selective (SI = 152)[14]
Coumarin-sulfonamide derivative 8d COX-2Most active in its series[14]

Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values are measures of a compound's potency.

Experimental Protocols for In Vitro Anti-inflammatory Assays

Reproducible and standardized protocols are essential for evaluating the anti-inflammatory properties of test compounds. Below are detailed methodologies for key in vitro experiments commonly cited in the study of coumarin derivatives.

Experimental_Workflow cluster_assays 6. Downstream Analysis A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Pre-treatment with Coumarin Derivative A->B C 3. Inflammatory Stimulation (e.g., LPS) B->C D 4. Incubation C->D E 5. Sample Collection (Supernatant & Cell Lysate) D->E F Griess Assay (NO levels) E->F G ELISA (Cytokines, PGE2) E->G H Western Blot (NF-κB, MAPK proteins) E->H I Enzyme Assays (COX/LOX activity) E->I

Fig 3. General Experimental Workflow for In Vitro Assessment.
Cell Culture and Treatment

  • Cell Line: The murine macrophage cell line RAW 264.7 is frequently used as it reliably produces inflammatory mediators upon stimulation.[12][15]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.[15]

  • Experimental Plating: For assays, cells are seeded into multi-well plates (e.g., 24- or 96-well plates) at a specific density (e.g., 1 x 105 cells/mL) and allowed to adhere overnight.[15]

  • Treatment: Before inducing inflammation, the culture medium is replaced with fresh medium containing various concentrations of the test coumarin derivative. Cells are pre-incubated with the compound for a period, typically 1-2 hours.

  • Inflammatory Stimulus: Inflammation is induced by adding an agonist like Lipopolysaccharide (LPS) from E. coli at a concentration of approximately 1 µg/mL.[12][16] Control groups include untreated cells, cells treated with LPS alone, and cells treated with the compound alone.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[15][17]

  • Principle: The Griess reagent converts nitrite into a purple-colored azo compound, and the absorbance of the solution is proportional to the nitrite concentration.[17]

  • Procedure:

    • After the treatment period (typically 24-48 hours), collect the cell culture supernatant.[15]

    • In a 96-well plate, mix equal volumes of the supernatant and the Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride). Some protocols may involve a two-step addition of Griess Reagents A and B.[18]

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.[18]

    • Measure the absorbance at approximately 540 nm using a microplate reader.[18][19]

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[19]

Pro-inflammatory Cytokine and Prostaglandin (B15479496) E2 (PGE2) Measurement

The levels of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) and PGE2 in the culture supernatant are quantified using immunoassays.

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is the most common method. It uses specific antibodies to capture and detect the target protein. The final step involves an enzymatic reaction that produces a colored product, with the intensity being proportional to the amount of the cytokine or PGE2.[20]

  • Procedure:

    • Collect cell culture supernatants after the experimental treatment.

    • Use commercially available ELISA kits specific for the cytokine or prostaglandin of interest (e.g., mouse TNF-α, IL-6, or PGE2).

    • Follow the manufacturer's instructions, which typically involve adding the supernatant to antibody-coated wells, followed by a series of incubation and washing steps with detection antibodies and a substrate.[20]

    • Measure the absorbance using a microplate reader at the specified wavelength.

    • Calculate the concentrations based on a standard curve prepared with recombinant cytokines or purified PGE2.

COX and LOX Inhibition Assays

The direct inhibitory effect of coumarin derivatives on cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes can be measured using cell-free enzymatic assays.

  • Principle: These assays use purified or recombinant enzymes (e.g., human recombinant COX-2 or 5-LOX) and a suitable substrate (e.g., arachidonic acid). The activity of the enzyme is measured by detecting the formation of a product, often through a colorimetric or fluorometric reaction. The reduction in product formation in the presence of the test compound indicates inhibition.[21][22]

  • Procedure:

    • Utilize commercial enzyme inhibitor screening kits (e.g., from Abcam or Cayman Chemical).[21]

    • The assay is typically performed in a 96-well plate format.

    • Add the buffer, enzyme, and the test coumarin derivative to the wells and incubate for a short period.[22]

    • Initiate the reaction by adding the substrate (e.g., arachidonic acid).

    • After a specific incubation time, measure the fluorescence or absorbance using a plate reader at the recommended wavelengths.[21]

    • Calculate the percentage of inhibition relative to a control without the inhibitor. The IC₅₀ value can be determined by testing a range of compound concentrations.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect changes in the levels and activation (phosphorylation) of specific proteins within the NF-κB and MAPK signaling pathways.

  • Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

  • Procedure:

    • After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer to extract total cellular proteins.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, p65, phospho-ERK1/2, ERK1/2, etc.).

    • Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity reflects the protein amount.

Conclusion

The in vitro evidence strongly supports the anti-inflammatory potential of coumarin derivatives. They act through multifaceted mechanisms, primarily by inhibiting the NF-κB and MAPK signaling pathways and suppressing the production of key inflammatory mediators like NO, PGE2, and pro-inflammatory cytokines.[2][4][12] The quantitative data and detailed protocols presented in this guide serve as a valuable resource for researchers aiming to further explore this promising class of compounds. The ability to target multiple nodes in the inflammatory network suggests that coumarin derivatives are a versatile scaffold for the design and development of next-generation anti-inflammatory drugs. Further structure-activity relationship (SAR) studies will be crucial in optimizing their potency and selectivity for specific inflammatory targets.

References

Methodological & Application

Application Note: HPLC Method for the Quantification of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin. The compound is a naturally occurring terpenoid coumarin (B35378) found in plants such as Citrus medica and Aegle marmelos[1][2][]. Due to the potential therapeutic properties of coumarin derivatives, including anti-inflammatory and α-glucosidase inhibitory activities, a reliable analytical method is crucial for research and quality control[4][5]. This method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent sensitivity, linearity, and precision for the quantification of the target analyte in various matrices.

Introduction

This compound belongs to the family of terpenylated coumarins, which are widely studied for their diverse biological activities[4][5]. Accurate quantification is essential for pharmacokinetic studies, standardization of herbal extracts, and in vitro biological assays. While HPLC methods for common coumarins and the structurally similar compound auraptene (B1665324) (7-geranyloxycoumarin) are well-established, a specific, detailed protocol for this hydroxylated derivative is less common[6][7][8][9]. This application note provides a comprehensive protocol based on established principles for coumarin analysis, ensuring reliable and reproducible results.

The chemical structure of the analyte is characterized by a coumarin nucleus linked to a hydroxylated monoterpene side chain, which imparts specific chromatographic properties. The method described herein is optimized for the separation of this compound from other related natural products.

Experimental Protocols

Materials and Reagents
  • Analyte: this compound (Purity ≥95%)

  • Solvents: Acetonitrile (B52724) (HPLC Grade), Methanol (B129727) (HPLC Grade), and Deionized Water (18.2 MΩ·cm).

  • Acid Modifier: Formic Acid (LC-MS Grade).

  • Standard Stock Solution: Accurately weigh and dissolve the standard compound in methanol to prepare a 1.0 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase initial composition (e.g., 60:40 Acetonitrile:Water) to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector is suitable. The use of a C18 stationary phase is recommended for the separation of coumarin derivatives[10].

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent
Detector PDA or UV/Vis Detector
Column Reversed-Phase C18 Column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min, 60% B; 2-15 min, 60% to 95% B; 15-18 min, 95% B; 18.1-22 min, 60% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 325 nm (Coumarins exhibit strong absorbance around 322-330 nm[7])
Sample Preparation Protocol

The sample preparation will vary depending on the matrix.

  • For Plant Material (e.g., Citrus Peels):

    • Dry and pulverize 1.0 g of the plant material.

    • Extract the powder with 20 mL of methanol using sonication for 30 minutes[11].

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

  • For Biological Fluids (e.g., Plasma):

    • To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins[12].

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Collect the supernatant and filter through a 0.22 µm syringe filter before analysis.

Data Presentation and Method Validation

A typical validation process for this HPLC method would generate the following quantitative data, summarized in Table 2. These values are representative of what is expected from a robust method developed according to ICH guidelines[6].

Table 2: Summary of Method Validation Parameters (Representative Data)

ParameterResultSpecification
Retention Time (RT) Approx. 9.5 minConsistent RT under identical conditions
Linearity (Concentration Range) 0.5 - 100 µg/mL-
Correlation Coefficient (r²) > 0.999r² ≥ 0.995
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) 0.5 µg/mLSignal-to-Noise Ratio ≥ 10:1
Accuracy (% Recovery) 98.5% - 101.2%80% - 120% (90% - 110% is typical)
Precision (% RSD) Intra-day: < 1.5%, Inter-day: < 2.0%Relative Standard Deviation (RSD) ≤ 2%

Visualization of Workflows and Pathways

Experimental Workflow

The overall process from sample handling to final quantification is depicted in the following workflow diagram.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plant Extract, Plasma) Extraction Solvent Extraction (Methanol / ACN) Sample->Extraction Filter Filtration (0.45 µm) Extraction->Filter HPLC HPLC System (C18 Column, Gradient Elution) Filter->HPLC Detector UV/PDA Detector (λ = 325 nm) HPLC->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Area Calculation Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification Result Final Concentration (µg/mL) Quantification->Result

Caption: Workflow for the HPLC quantification of the target coumarin.

Representative Biological Pathway

Terpenoid coumarins, including auraptene and related compounds, have been reported to exhibit anti-inflammatory effects, often through the modulation of the NF-κB signaling pathway. The diagram below illustrates this representative mechanism of action.

G cluster_cytoplasm cluster_nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2) Analyte 7-(6'R-Hydroxy...) coumarin Analyte->IKK Inhibits NFkB_nuc->Genes Induces Transcription

Caption: Inhibition of the NF-κB inflammatory pathway by coumarins.

References

Application Notes and Protocols for α-Glucosidase Inhibition Assay Using Coumarin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Glucosidase is a key enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. Inhibition of this enzyme is a well-established therapeutic strategy for managing type 2 diabetes mellitus by delaying carbohydrate digestion and subsequently reducing postprandial hyperglycemia.[1][2][3] Coumarin (B35378) and its derivatives have emerged as a promising class of α-glucosidase inhibitors, with numerous studies demonstrating their potent inhibitory activity, often surpassing that of the standard drug, acarbose (B1664774).[1][4][5][6][7] This document provides a detailed protocol for an in vitro α-glucosidase inhibition assay tailored for screening and characterizing coumarin compounds.

Principle of the Assay

The α-glucosidase inhibition assay is a colorimetric method that measures the enzymatic activity of α-glucosidase on a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[8][9] The enzyme catalyzes the hydrolysis of pNPG to p-nitrophenol, which is a chromogenic compound with a maximum absorbance at 405 nm under alkaline conditions. The increase in absorbance is directly proportional to the enzymatic activity. In the presence of an inhibitor, the rate of p-nitrophenol formation is reduced. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

Signaling Pathway of α-Glucosidase in Carbohydrate Digestion

Alpha-Glucosidase Signaling Pathway Complex_Carbs Complex Carbohydrates (e.g., Starch) Alpha_Amylase α-Amylase Complex_Carbs->Alpha_Amylase Digestion Oligosaccharides Oligosaccharides Alpha_Glucosidase α-Glucosidase Oligosaccharides->Alpha_Glucosidase Hydrolysis Disaccharides Disaccharides (e.g., Sucrose, Maltose) Disaccharides->Alpha_Glucosidase Hydrolysis Alpha_Amylase->Oligosaccharides Glucose Glucose Alpha_Glucosidase->Glucose Bloodstream Bloodstream Glucose->Bloodstream Absorption Intestinal_Lumen Intestinal Lumen Brush_Border Brush Border Membrane Coumarin_Inhibitor Coumarin Inhibitor Coumarin_Inhibitor->Alpha_Glucosidase Inhibition

Caption: α-Glucosidase role in carbohydrate digestion and inhibition.

Experimental Workflow

Experimental_Workflow Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Compounds) Assay_Setup Assay Setup in 96-well plate (Controls, Blanks, Test Compounds) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubation (Enzyme + Inhibitor) Assay_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Add Substrate) Pre_incubation->Reaction_Initiation Incubation Incubation Reaction_Initiation->Incubation Reaction_Termination Reaction Termination (Add Na2CO3) Incubation->Reaction_Termination Measurement Absorbance Measurement (405 nm) Reaction_Termination->Measurement Data_Analysis Data Analysis (% Inhibition, IC50) Measurement->Data_Analysis

Caption: Workflow for α-glucosidase inhibition assay.

Materials and Reagents

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich G5003)[10]

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)[8]

  • Coumarin compounds (test inhibitors)

  • Acarbose (positive control)[11]

  • Potassium phosphate (B84403) buffer (0.1 M, pH 6.8)[12]

  • Sodium carbonate (Na₂CO₃) (0.1 M)[10]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate[11]

  • Microplate reader capable of measuring absorbance at 405 nm[11]

  • Incubator set to 37°C

Experimental Protocols

Preparation of Reagents
  • Potassium Phosphate Buffer (0.1 M, pH 6.8): Dissolve the appropriate amount of potassium phosphate monobasic and dibasic in distilled water to achieve a final concentration of 0.1 M. Adjust the pH to 6.8.

  • α-Glucosidase Solution (1.0 U/mL): Prepare a stock solution of α-glucosidase in cold potassium phosphate buffer. The final concentration in the reaction mixture should be optimized, but a starting concentration of 1.0 U/mL for the stock is common.[13] Prepare this solution fresh before each experiment.

  • pNPG Substrate Solution (5 mM): Dissolve pNPG in potassium phosphate buffer to a final concentration of 5 mM. Prepare this solution fresh.[13]

  • Sodium Carbonate Solution (0.1 M): Dissolve sodium carbonate in distilled water to a final concentration of 0.1 M.

  • Test Compound and Acarbose Solutions: Dissolve the coumarin compounds and acarbose in DMSO to prepare stock solutions (e.g., 10 mM). Further dilute with potassium phosphate buffer to obtain a range of working concentrations. The final concentration of DMSO in the reaction mixture should be kept low (typically ≤1%) to avoid enzyme inhibition.

Assay Procedure
  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Blank: 50 µL of potassium phosphate buffer.

    • Control (100% enzyme activity): 20 µL of potassium phosphate buffer (or DMSO solution without inhibitor) and 20 µL of the enzyme solution.

    • Test Sample: 20 µL of the coumarin compound solution (at various concentrations) and 20 µL of the enzyme solution.

    • Positive Control: 20 µL of the acarbose solution (at various concentrations) and 20 µL of the enzyme solution.

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.[14] This allows the inhibitor to interact with the enzyme before the substrate is added.

  • Reaction Initiation: Add 20 µL of the 5 mM pNPG solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.[15]

  • Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to each well.[16]

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control (enzyme + buffer + substrate).

    • A_sample is the absorbance of the test sample (enzyme + inhibitor + substrate).

  • Determine the IC50 value: The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Plot a graph of % inhibition versus the logarithm of the inhibitor concentration. The IC50 value can be determined from the resulting dose-response curve using non-linear regression analysis.[17][18][19]

Kinetic Analysis (Optional)

To determine the mode of inhibition (e.g., competitive, non-competitive, or mixed), enzyme kinetics studies can be performed.[12][20] This involves measuring the initial reaction rates at various substrate (pNPG) concentrations in the presence and absence of different concentrations of the inhibitor. The data can be analyzed using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]).[20][21]

  • Competitive inhibition: The Vmax remains unchanged, while the Km increases.

  • Non-competitive inhibition: The Vmax decreases, while the Km remains unchanged.[22]

  • Mixed inhibition: Both Vmax and Km are altered.[6][20]

Data Presentation

The inhibitory activities of various coumarin derivatives against α-glucosidase are summarized in the table below. These values are indicative and may vary depending on the specific experimental conditions.

Coumarin DerivativeIC50 (µM)Reference
Acarbose (Standard)259.90 ± 1.06[4]
(E)-3-cinnamoyl-2H-chromen-2-one (3a)24.09 ± 2.36[4]
Coumarin-hydrazone hybrid (7c)2.39 ± 0.05[1]
Coumarin derivative (5b)12.98[6]
Coumarin derivative (5a)19.64[6]
Coumarin-based hydrazone1.10 ± 0.01[1]

Conclusion

This application note provides a comprehensive and detailed protocol for the in vitro screening of coumarin compounds as α-glucosidase inhibitors. The described methodology is robust and can be adapted for high-throughput screening. The data on various coumarin derivatives highlight their potential as potent α-glucosidase inhibitors, making them promising candidates for the development of new antidiabetic agents. Further kinetic studies are recommended to elucidate the mechanism of inhibition for lead compounds.

References

Measuring Nitric Oxide Production in LPS-Stimulated RAW264.7 Macrophages using Coumarin-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

RAW264.7 macrophages are a widely used murine cell line for studying inflammatory responses. Upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, these cells mimic an inflammatory state by producing various pro-inflammatory mediators, including nitric oxide (NO). The production of NO is a hallmark of macrophage activation and is catalyzed by the inducible nitric oxide synthase (iNOS). Accurate measurement of NO production is crucial for researchers in immunology, drug discovery, and toxicology to assess the inflammatory status of cells and to screen for potential anti-inflammatory compounds. While the Griess assay is a traditional colorimetric method for indirect NO measurement, fluorescent probes offer a more sensitive and dynamic approach for intracellular NO detection. Coumarin-based fluorescent probes have emerged as valuable tools for this purpose due to their excellent photophysical properties, including high quantum yields and photostability. This application note provides a detailed protocol for measuring NO production in LPS-stimulated RAW264.7 cells using a coumarin-based fluorescent probe.

Principle of the Assay

This protocol utilizes a "turn-on" coumarin-based fluorescent probe that is selective for nitric oxide. In its native state, the probe is non-fluorescent. Upon reaction with NO, a chemical transformation occurs, leading to the formation of a highly fluorescent product. The intensity of the fluorescence signal is directly proportional to the amount of NO produced by the cells. This allows for the quantification of intracellular NO levels using fluorescence microscopy or a microplate reader. The mechanism of action of many coumarin-based NO probes involves the NO-mediated cleavage of a specific functional group, which quenches the fluorescence of the coumarin (B35378) fluorophore in the probe's "off" state.

Materials and Reagents

  • RAW264.7 cells (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Coumarin-based fluorescent probe for NO detection (e.g., DHP-4 or a similar commercially available probe)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell scraper or trypsin-EDTA

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader or fluorescence microscope with appropriate filter sets (e.g., excitation/emission suitable for the chosen coumarin probe)

Experimental Protocols

Cell Culture and Seeding
  • Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain logarithmic growth.

  • For the assay, detach the cells using a cell scraper or trypsin-EDTA and perform a cell count.

  • Seed the cells in a 96-well black, clear-bottom plate at a density of 5 x 10^5 cells/well.[1]

  • Incubate the plate for 24 hours to allow the cells to adhere.

LPS Stimulation
  • Prepare a stock solution of LPS in sterile PBS or cell culture medium.

  • After 24 hours of cell adherence, remove the culture medium from the wells.

  • Add fresh medium containing the desired concentration of LPS (typically 1 µg/mL) to the wells designated for stimulation.[2] For the negative control wells, add fresh medium without LPS.

  • Incubate the plate for the desired stimulation period (e.g., 12 or 24 hours) at 37°C with 5% CO2.[1]

Staining with Coumarin-Based Fluorescent Probe
  • Prepare a stock solution of the coumarin-based NO probe in DMSO.

  • Dilute the probe stock solution in serum-free DMEM or PBS to the final working concentration (typically 5-10 µM).

  • After the LPS stimulation period, carefully remove the medium from all wells.

  • Wash the cells twice with warm PBS to remove any residual medium and LPS.

  • Add the probe-containing medium to each well and incubate for 30-60 minutes at 37°C, protected from light.

Measurement of NO Production

a) Using a Fluorescence Microplate Reader:

  • After incubation with the fluorescent probe, wash the cells twice with PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen coumarin probe.

b) Using Fluorescence Microscopy:

  • After incubation with the fluorescent probe, wash the cells twice with PBS.

  • Add 100 µL of PBS or imaging buffer to each well.

  • Visualize the cells under a fluorescence microscope equipped with a suitable filter set.

  • Capture images of both the control and LPS-stimulated cells.

  • Quantify the fluorescence intensity of individual cells or the average fluorescence intensity per field of view using image analysis software (e.g., ImageJ).

Data Presentation

The following tables summarize representative quantitative data for NO production in LPS-stimulated RAW264.7 cells. Table 1 shows data obtained using the traditional Griess assay, demonstrating the inhibitory effect of coumarin derivatives on NO production. Table 2 provides hypothetical but realistic data that could be obtained using a coumarin-based fluorescent probe, illustrating the expected fluorescence increase upon LPS stimulation.

Table 1: Effect of Coumarin Derivatives on NO Production (Measured by Griess Assay)

Treatment GroupConcentration (µM)NO Production (% of LPS control)
Control (no LPS)-5.2 ± 1.1
LPS (1 µg/mL)-100
LPS + 6-Methylcoumarin50036.5 ± 4.2
LPS + 7-Methylcoumarin50052.7 ± 5.1
LPS + 4-Hydroxy-6-methylcoumarin50067.9 ± 6.3
LPS + 4-Hydroxy-7-methylcoumarin50073.6 ± 5.9

Data adapted from a study on the anti-inflammatory effects of coumarin derivatives, where NO was measured as nitrite (B80452) in the culture supernatant.[2]

Table 2: Quantification of Intracellular NO with a Coumarin-Based Fluorescent Probe

Treatment GroupStimulation Time (hours)Mean Fluorescence Intensity (Arbitrary Units)Fold Change vs. Control
Control (no LPS)24150 ± 251.0
LPS (1 µg/mL)12850 ± 955.7
LPS (1 µg/mL)241250 ± 1508.3
LPS (1 µg/mL) + iNOS inhibitor24200 ± 301.3

This table presents hypothetical data representative of expected results from an experiment using a coumarin-based fluorescent probe for intracellular NO detection.

Signaling Pathways and Experimental Workflow

LPS-Induced Signaling Pathway for NO Production

Lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4) on the surface of macrophages, initiating a signaling cascade that leads to the activation of transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). These transcription factors then induce the expression of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of high levels of nitric oxide (NO).

LPS_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway (p38, JNK, ERK) TAK1->MAPK_pathway IκBα IκBα IKK_complex->IκBα phosphorylates (degradation) NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to AP1 AP-1 MAPK_pathway->AP1 activates AP1->Nucleus translocates to iNOS_gene iNOS Gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO_production NO Production iNOS_protein->NO_production catalyzes Experimental_Workflow start Start culture_cells Culture RAW264.7 Cells start->culture_cells seed_cells Seed Cells in 96-well Plate culture_cells->seed_cells lps_stimulation Stimulate with LPS (1 µg/mL) seed_cells->lps_stimulation wash_cells1 Wash Cells with PBS lps_stimulation->wash_cells1 probe_incubation Incubate with Coumarin-NO Probe wash_cells1->probe_incubation wash_cells2 Wash Cells with PBS probe_incubation->wash_cells2 measurement Measure Fluorescence wash_cells2->measurement plate_reader Microplate Reader measurement->plate_reader microscopy Fluorescence Microscopy measurement->microscopy data_analysis Data Analysis plate_reader->data_analysis microscopy->data_analysis end End data_analysis->end

References

Application Notes and Protocols for the Research Chemical 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin is a naturally occurring coumarin (B35378) derivative found in various plant species, including Citrus medica, Citrus hassaku, and Aegle marmelos.[1] As a member of the coumarin class of compounds, it is of significant interest to the research community for its potential therapeutic properties. Coumarins, in general, are known to exhibit a wide range of biological activities, and this specific derivative has been investigated for its anti-inflammatory and cytotoxic effects.[2][3] These application notes provide an overview of its known biological activities, detailed experimental protocols for its investigation, and a summary of the available quantitative data.

Chemical and Physical Properties

PropertyValueReference
CAS Number 118584-19-3[3]
Molecular Formula C₁₉H₂₂O₄[3]
Molecular Weight 314.38 g/mol [1]
Appearance Crystal[]
Melting Point 72-75°C[]
Solubility Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethanol, Ethyl Acetate[]

Biological Activities and Potential Applications

Current research indicates that this compound possesses anti-inflammatory and cytotoxic properties, making it a valuable tool for in vitro studies in oncology and inflammation research.

Anti-inflammatory Activity

This coumarin derivative has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2] Furthermore, it dose-dependently reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[2]

Proposed Mechanism of Action: The anti-inflammatory effects of many coumarin derivatives are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[5][6] While direct evidence for this compound is pending, its inhibitory action on iNOS and COX-2 expression strongly suggests a similar mechanism involving the suppression of pro-inflammatory gene transcription.

G cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_COX2_gene iNOS/COX-2 Genes NFkB->iNOS_COX2_gene Binds to promoter iNOS_COX2_protein iNOS/COX-2 Proteins iNOS_COX2_gene->iNOS_COX2_protein Transcription & Translation NO_PGs NO, Prostaglandins iNOS_COX2_protein->NO_PGs Produce Coumarin 7-(6'R-Hydroxy-3',7'-dimethyl octa-2',7'-dienyloxy)coumarin Coumarin->IKK Inhibits (putative) Coumarin->NFkB Inhibits translocation (putative)

Caption: Putative Anti-inflammatory Signaling Pathway.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against Jurkat T cells, a human leukemia cell line. This suggests potential applications in cancer research, particularly in the study of apoptosis and cell viability in hematological malignancies.

Antioxidant Potential

While specific studies on the antioxidant activity of this compound are not yet available, coumarins as a class are known to possess antioxidant properties. This is often attributed to their ability to scavenge free radicals and chelate metal ions. Further investigation into the antioxidant capacity of this specific derivative is warranted.

Quantitative Data

The following table summarizes the available quantitative data for the biological activities of this compound.

Biological ActivityAssay SystemEndpointIC₅₀ ValueReference
Anti-inflammatoryLPS-stimulated RAW 264.7 cellsNitric Oxide (NO) Production18.2 ± 1.8 µM[2]
CytotoxicityJurkat T cellsCell Viability (MTT Assay)~80-85 µM

Experimental Protocols

The following are detailed protocols for the key experiments cited, which can be adapted for the use of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the compound on a chosen cell line (e.g., Jurkat T cells).

Materials:

  • This compound

  • Jurkat T cells (or other suspension cell line)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Jurkat T cells into a 96-well plate at a density of 2.5 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 10, 25, 50, 75, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5%.

  • Treatment: Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity if desired.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G A Seed Jurkat T cells (2.5 x 10⁴ cells/well) C Add compound to cells A->C B Prepare compound dilutions B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC₅₀ H->I

Caption: MTT Assay Workflow.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol measures the inhibitory effect of the compound on NO production in LPS-stimulated macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cells

  • DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the coumarin derivative for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC₅₀ value.

G A Seed RAW 264.7 cells (5 x 10⁴ cells/well) B Pre-treat with compound (1h) A->B C Stimulate with LPS (24h) B->C D Collect supernatant C->D E Add Griess Reagent D->E F Incubate (10 min) E->F G Read absorbance at 540 nm F->G H Calculate NO inhibition and IC₅₀ G->H

Caption: Nitric Oxide Inhibition Assay Workflow.

Western Blot for iNOS and COX-2 Expression

This protocol details the detection of iNOS and COX-2 protein levels in cell lysates.

Materials:

  • Treated RAW 264.7 cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse the treated cells and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, add ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin) to determine the relative protein expression levels.

DPPH Radical Scavenging Assay for Antioxidant Activity

This is a general protocol to assess the antioxidant potential of the coumarin derivative.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Compound Preparation: Prepare various concentrations of the coumarin derivative in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the compound solution and 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Safety Precautions

This compound is for research use only and is not intended for human or veterinary use. Standard laboratory safety practices should be followed when handling this chemical. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Ordering Information

This compound can be sourced from various chemical suppliers specializing in natural products and research chemicals. Ensure to verify the purity and identity of the compound upon receipt.

References

Application Notes and Protocols for 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin is a naturally occurring coumarin (B35378) derivative found in plants such as Citrus medica, Citrus hassaku, and Aegle marmelos[][2]. Coumarins are a class of compounds known for their diverse pharmacological properties. This particular derivative has demonstrated notable biological activities, including anti-inflammatory and α-glucosidase inhibitory effects[3]. Its potential to modulate cellular signaling pathways makes it a compound of interest for research in areas such as inflammation, cancer, and metabolic diseases. These application notes provide detailed protocols for dissolving and utilizing this compound in cell culture experiments.

Physicochemical Properties and Solubility

Proper dissolution is critical for the accurate and reproducible use of this compound in cell-based assays. The compound is a crystalline solid with a molecular weight of 314.4 g/mol and a melting point of 72-75°C[]. While sparingly soluble in water, it is readily soluble in several organic solvents.

For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Table 1: Physicochemical and Solubility Data

PropertyValueSource
Molecular Formula C₁₉H₂₂O₄[4]
Molecular Weight 314.4 g/mol [4]
Appearance Crystal[]
Melting Point 72-75°C[]
Solubility Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethanol, Ethyl Acetate[]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Aseptically weigh out 1 mg of this compound powder.

  • Add the powder to a sterile microcentrifuge tube.

  • Add 318 µL of sterile DMSO to the tube.

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Determination of Working Concentration and Cytotoxicity (MTT Assay)

It is crucial to determine the optimal, non-toxic working concentration of the compound for your specific cell line and experimental conditions. The following is a general protocol using the MTT assay to assess cell viability.

Materials:

  • Cells of interest (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remember to include a vehicle control (medium with the highest concentration of DMSO used, e.g., 0.5%).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control cells and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol outlines a method to assess the anti-inflammatory effects of the compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. An IC50 value of 18.2 ± 1.8 μM has been reported for this compound in a similar assay[3].

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) for 1 hour. Include a vehicle control.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an untreated control group (no LPS, no compound).

  • After incubation, collect the cell culture supernatant.

  • Measure the nitrite (B80452) concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

  • Determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Signaling Pathways and Visualizations

Coumarin derivatives are known to exert their anti-inflammatory effects by modulating key signaling pathways. Several studies have implicated the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway in the anti-inflammatory action of coumarins.

experimental_workflow Experimental Workflow for Cell-Based Assays cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis dissolve Dissolve Compound in DMSO stock Prepare 10 mM Stock Solution dissolve->stock treat Treat Cells with Serial Dilutions stock->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for Desired Time treat->incubate viability Assess Cytotoxicity (MTT Assay) incubate->viability functional Perform Functional Assay (e.g., NO Inhibition) incubate->functional

Caption: Workflow for dissolving and testing the compound.

The NF-κB signaling pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase) and various cytokines.

nfkb_pathway Inhibition of NF-κB Signaling by Coumarin Derivative cluster_cytoplasm Cytoplasm cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκB ikk->ikb  Phosphorylation nfkb NF-κB (p50/p65) ikb->nfkb Degradation nucleus Nucleus nfkb->nucleus Translocation nfkb_ikb NF-κB-IκB (Inactive) nfkb_ikb->ikb nfkb_ikb->nfkb genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) inflammation Inflammation genes->inflammation coumarin 7-(6'R-Hydroxy...)coumarin coumarin->ikk Inhibition

Caption: Postulated mechanism of anti-inflammatory action.

Conclusion

This compound is a promising natural compound for cell biology and drug discovery research. The protocols provided herein offer a framework for its dissolution and application in cell culture-based assays. Researchers are encouraged to optimize these protocols for their specific experimental systems. The potential of this compound to modulate the NF-κB signaling pathway warrants further investigation into its therapeutic applications for inflammatory diseases.

References

Application of Terpenylated Coumarins in Drug Discovery Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpenylated coumarins, a class of natural products characterized by a coumarin (B35378) core substituted with a terpenoid moiety, have emerged as a promising scaffold in drug discovery. These compounds exhibit a wide range of biological activities, including anti-inflammatory, neuroprotective, anticancer, and antidiabetic properties. Their unique structural features, combining the photophysical properties of the coumarin ring with the diverse functionalities of terpenes, make them attractive candidates for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for researchers interested in exploring the potential of terpenylated coumarins in their drug discovery programs.

Biological Activities of Terpenylated Coumarins

Terpenylated coumarins have been shown to modulate various biological targets and signaling pathways. The following tables summarize the quantitative data on the biological activities of selected terpenylated coumarins.

Anti-inflammatory Activity

A number of terpenylated coumarins have demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators and pathways.

CompoundSourceAssayTarget/MarkerIC50 ValueReference
CollininZanthoxylum schinifoliumNO Production Inhibition in LPS-stimulated RAW264.7 cellsNitric Oxide (NO)5.9 ± 0.8 µM[1]
7-(6'R-hydroxy-3',7'-dimethyl-2'E,7'-octadienyloxy)coumarinZanthoxylum schinifoliumNO Production Inhibition in LPS-stimulated RAW264.7 cellsNitric Oxide (NO)18.2 ± 1.8 µM[1]
Ferulaferone BFerula ferulaeoidesNO Production Inhibition in LPS-induced BV-2 microgliaNitric Oxide (NO)12.4 µM[2]
α-Glucosidase Inhibitory Activity

Certain terpenylated coumarins have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting their potential as antidiabetic agents.

CompoundSourceEnzymeIC50 ValueReference
(E)-4-methyl-6-(coumarin-7'-yloxy)hex-4-enalZanthoxylum schinifoliumα-Glucosidase78.2 ± 0.2 µM[1]
A 4-quinolone alkaloid (co-isolated)Zanthoxylum schinifoliumα-Glucosidase82.4 ± 0.8 µM[1]
7-(6'R-hydroxy-3',7'-dimethyl-2'E,7'-octadienyloxy)coumarinZanthoxylum schinifoliumα-Glucosidase90.6 ± 0.9 µM[1]
CollininZanthoxylum schinifoliumα-Glucosidase92.1 ± 0.7 µM[1]
Acarbose (Positive Control)-α-Glucosidase121.5 ± 1.0 µM[1]
SIRT1 Activation

Some terpenylated coumarins have been found to activate Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and aging.[3]

CompoundSourceAssayActivityReference
(2'R,3'R)-7-(2',3'-dihydroxy-3',7'-dimethylocta-6'-enyloxy)-6,8-dimethoxycoumarinAilanthus altissimaIn vitro SIRT1 deacetylation assayStrong enhancement of SIRT1 activity[3]
6,8-dimethoxy-7-(3',7'-dimethylocta-2',6'-dienyloxy)coumarinAilanthus altissimaIn vitro SIRT1 deacetylation assayStrong enhancement of SIRT1 activity[3]
(2'R,3'R,6'R)-7-(2',3'-dihydroxy-6',7'-epoxy-3',7'-dimethyloctaoxy)-6,8-dimethoxycoumarinAilanthus altissimaIn vitro SIRT1 deacetylation assayStrong enhancement of SIRT1 activity[3]
(2'R,3'R,4'S,5'S)-6,8-dimethoxy-7-(3',7'-dimethyl-4',5'-epoxy-2'-hydroxyocta-6'-enyloxy)coumarinAilanthus altissimaIn vitro SIRT1 deacetylation assayStrong enhancement of SIRT1 activity[3]

Experimental Protocols

Synthesis of Terpenylated Coumarins

The synthesis of terpenylated coumarins can be achieved through various established methods for coumarin ring formation, followed by or preceded by the introduction of the terpenyl side chain. Common synthetic strategies include the Pechmann condensation, Knoevenagel condensation, and Wittig reaction.[4][5][6][7][8][9][10]

General Protocol for Pechmann Condensation:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted phenol (B47542) (1 equivalent) and a β-ketoester (e.g., ethyl acetoacetate, 1.1 equivalents) in a suitable solvent (e.g., ethanol (B145695), toluene, or solvent-free).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., concentrated sulfuric acid, Amberlyst-15, or a Lewis acid).

  • Reaction: Stir the mixture at a temperature ranging from room temperature to reflux for a period of 2 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration.

  • Purification: The crude product is washed with water and recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure coumarin derivative.

Introduction of the Terpenyl Moiety (O-prenylation):

  • Reaction Setup: To a solution of the hydroxycoumarin (1 equivalent) in a polar aprotic solvent (e.g., acetone, DMF), add a base (e.g., potassium carbonate, 1.5 equivalents).

  • Terpenyl Halide Addition: Add the corresponding terpenyl bromide or chloride (e.g., geranyl bromide, 1.2 equivalents) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) for 4 to 24 hours, monitoring by TLC.

  • Work-up: After completion, filter off the inorganic salts and evaporate the solvent under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the desired terpenylated coumarin.

In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in Macrophages

This protocol is adapted from studies on the anti-inflammatory effects of terpenylated coumarins.[1]

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test terpenylated coumarins for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

In Vitro α-Glucosidase Inhibition Assay

This protocol is based on standard methods for assessing α-glucosidase inhibitory activity.[1]

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate (B84403) buffer (pH 6.8).

    • Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 0.2 U/mL.

    • Dissolve the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer to a concentration of 1 mM.

    • Prepare various concentrations of the test terpenylated coumarins and a positive control (acarbose) in the phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the enzyme solution and 50 µL of the test compound solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement: Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution. Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

In Vitro SIRT1 Activation Assay

This protocol outlines a general procedure for evaluating the SIRT1 activating potential of terpenylated coumarins.[3]

  • Reagent Preparation:

    • Prepare a SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Reconstitute human recombinant SIRT1 enzyme in the assay buffer.

    • Prepare a solution of a fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue) and NAD⁺ in the assay buffer.

    • Prepare various concentrations of the test terpenylated coumarins and a known SIRT1 activator (e.g., resveratrol) as a positive control.

  • Assay Procedure:

    • In a 96-well black plate, add the SIRT1 enzyme, the test compound, and the NAD⁺ solution.

    • Incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the deacetylase reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for a defined period (e.g., 1 hour).

  • Development and Measurement:

    • Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease that digests the deacetylated peptide, releasing the fluorophore.

    • Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the fold activation relative to the vehicle control. Determine the EC50 value (the concentration required to achieve 50% of the maximal activation).

Signaling Pathways and Experimental Workflows

The biological effects of terpenylated coumarins are often mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Signaling Pathways

Terpenylated coumarins have been shown to exert their anti-inflammatory effects by targeting pathways such as the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)-Akt, and Nuclear Factor-kappa B (NF-κB) pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK activates MAPKKK MAPKKK TLR4->MAPKKK activates PI3K PI3K TLR4->PI3K activates LPS LPS LPS->TLR4 TC Terpenylated Coumarins TC->IKK inhibits MAPK MAPK (p38, JNK, ERK) TC->MAPK inhibits Akt Akt TC->Akt inhibits IκBα IκBα IKK->IκBα phosphorylates p_IκBα p-IκBα NFκB NF-κB p65_p50 p65/p50 NFκB->p65_p50 releases p_IκBα->IκBα degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPKK->MAPK phosphorylates PI3K->Akt activates DNA DNA p65_p50_nuc->DNA binds Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Inflammatory_Genes transcription G start Start: Natural Source Extraction or Chemical Synthesis extraction Extraction & Isolation (for natural products) start->extraction synthesis Chemical Synthesis (for novel derivatives) start->synthesis purification Purification & Structural Elucidation (HPLC, NMR, MS) extraction->purification synthesis->purification primary_screening Primary Biological Screening (e.g., Anti-inflammatory, Enzyme Inhibition) purification->primary_screening hit_identification Hit Identification (Active Compounds) primary_screening->hit_identification secondary_assays Secondary Assays (Dose-response, IC50/EC50 determination) hit_identification->secondary_assays mechanism_studies Mechanism of Action Studies (Western Blot, qPCR for pathway analysis) secondary_assays->mechanism_studies lead_selection Lead Compound Selection mechanism_studies->lead_selection optimization Lead Optimization (Structure-Activity Relationship Studies) lead_selection->optimization

References

Application Notes and Protocols for the Analytical Standards of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin (CAS No. 118584-19-3) is a natural coumarin (B35378) derivative found in various plant species, including Citrus medica, Citrus hassaku, and Aegle marmelos[][2]. It is investigated for its potential therapeutic properties, including anti-inflammatory and α-glucosidase inhibitory activities[3]. Accurate and reliable analytical methods are crucial for the quantification and quality control of this compound in research and drug development. This document provides detailed application notes and protocols for the use of analytical standards of this compound.

Physicochemical Properties and Data Presentation

The analytical standard of this compound is typically a crystalline powder[]. Key physicochemical data are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 118584-19-3[][4][5]
Molecular Formula C₁₉H₂₂O₄[][4][5]
Molecular Weight 314.38 g/mol [][4]
Appearance Crystalline Powder[]
Purity (by HPLC) ≥95% to ≥98%[][6]
Melting Point 72-75 °C[][5]
Solubility Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethanol, Ethyl Acetate[]
IUPAC Name 7-[(2E,6R)-6-hydroxy-3,7-dimethylocta-2,7-dienoxy]chromen-2-one[][7]

Experimental Protocols

Protocol 1: Qualification of this compound Reference Standard

Objective: To qualify a new batch of this compound as a reference standard for quantitative analysis.

Methodology: The qualification involves a comprehensive characterization of the material to confirm its identity and determine its purity.

1.1. Identity Confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve 5-10 mg of the standard in a suitable deuterated solvent (e.g., CDCl₃). The proton NMR spectrum should be consistent with the structure of this compound. Key characteristic signals include those for the coumarin core and the terpenyl side chain[8].

    • ¹³C NMR: Acquire a carbon NMR spectrum to confirm the carbon skeleton of the molecule. The number and chemical shifts of the signals should correspond to the 19 carbon atoms in the structure[8].

  • Mass Spectrometry (MS):

    • Infuse a dilute solution of the standard into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The measured accurate mass should be within a narrow tolerance (e.g., ± 5 ppm) of the theoretical exact mass of the [M+H]⁺ or [M+Na]⁺ ion.

  • Infrared (IR) Spectroscopy:

    • Acquire an IR spectrum of the solid standard (e.g., using KBr pellet or ATR). The spectrum should show characteristic absorption bands for the functional groups present, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups[8].

1.2. Purity Determination:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection:

    • Chromatographic Conditions (Typical):

      • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is recommended to ensure good separation of the main peak from any impurities.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector set at a wavelength of maximum absorbance for the coumarin chromophore (e.g., ~320-340 nm).

      • Injection Volume: 10 µL.

    • Procedure:

      • Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

      • Perform multiple injections to assess the precision of the method.

      • The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Protocol 2: Quantitative Analysis of this compound in a Sample Matrix

Objective: To determine the concentration of this compound in a given sample (e.g., a plant extract or a formulation).

Methodology: This protocol utilizes an external standard calibration method with HPLC-UV.

2.1. Preparation of Standard Solutions:

  • Accurately weigh a suitable amount of the qualified this compound reference standard.

  • Dissolve it in a known volume of a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations spanning the expected range of the analyte in the sample (e.g., 1, 5, 10, 25, 50 µg/mL).

2.2. Sample Preparation:

  • The sample preparation will depend on the matrix. For a solid sample, an extraction step is necessary. For a liquid sample, a simple dilution may be sufficient.

  • Example for a Plant Extract:

    • Accurately weigh the dried plant extract.

    • Perform a solvent extraction (e.g., with methanol or ethanol) using sonication or shaking.

    • Centrifuge or filter the extract to remove particulate matter.

    • Dilute the extract with the mobile phase to a concentration that falls within the calibration range.

2.3. HPLC Analysis:

  • Use the same HPLC conditions as described in Protocol 1.2.

  • Inject the calibration standards in order of increasing concentration, followed by the prepared sample solutions.

  • Inject a blank (solvent) and a quality control (QC) sample periodically to ensure the stability of the system.

2.4. Data Analysis:

  • Integrate the peak area of this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Use the equation of the line to calculate the concentration of the analyte in the prepared sample solutions.

  • Back-calculate to determine the concentration of this compound in the original sample, taking into account all dilution factors.

Visualizations

Analytical_Workflow sample Sample Receipt and Login prep Sample Preparation (Extraction, Dilution) sample->prep hplc HPLC-UV Analysis prep->hplc data Data Acquisition and Processing hplc->data quant Quantification (Calibration Curve) data->quant report Report Generation (Certificate of Analysis) quant->report

Caption: Analytical workflow for the quality control of this compound.

Standard_Qualification cluster_identity Identity Confirmation cluster_purity Purity Assessment nmr NMR (1H, 13C) ms Mass Spectrometry (MS) qualified Qualified Reference Standard ir Infrared (IR) Spectroscopy ms->qualified hplc HPLC-UV (Area %) hplc->qualified start Candidate Reference Standard start->nmr start->ms start->ir start->hplc

Caption: Logical relationship for the qualification of an analytical standard.

References

Topic: Jurkat T cell MTT Assay for Cytotoxicity of Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for assessing the cytotoxicity of natural compounds on Jurkat T cells, a human T lymphocyte cell line, using the MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and proliferation.[1][2] It is a valuable tool in drug discovery and toxicology, particularly for screening natural products for potential anti-cancer properties.[1][3] This application note outlines the principle of the assay, a step-by-step experimental protocol, methods for data analysis including IC50 calculation, and a discussion of the common signaling pathways involved in natural compound-induced apoptosis in Jurkat cells.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals.[2][3] This conversion is carried out by mitochondrial dehydrogenases, primarily succinate (B1194679) dehydrogenase, in metabolically active, viable cells.[2][4] The resulting formazan crystals are solubilized using a detergent or organic solvent, and the intensity of the purple color is quantified by measuring the absorbance at a specific wavelength (typically 570 nm) using a microplate spectrophotometer.[2] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of cytotoxicity.[3]

MTT_Principle cluster_cell Viable Jurkat Cell cluster_well Assay Well MTT Yellow MTT (Water-Soluble) Mitochondria Mitochondrial Dehydrogenases (e.g., Succinate Dehydrogenase) MTT->Mitochondria Enters Cell Formazan Purple Formazan (Water-Insoluble Crystals) Mitochondria->Formazan Reduction Solubilization Solubilization Solution (e.g., DMSO, SDS-HCl) Formazan->Solubilization Lysis Solubilized_Formazan Solubilized Purple Solution Solubilization->Solubilized_Formazan Dissolves Crystals Measurement Measure Absorbance (570 nm) Solubilized_Formazan->Measurement

Caption: Principle of the MTT cytotoxicity assay.

Experimental Protocol

This protocol is designed for a 96-well plate format, suitable for screening multiple concentrations of natural compounds.

Materials and Reagents
  • Cell Line: Jurkat T cells (human acute T-cell leukemia).[5]

  • Complete Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Natural Compounds: Stock solutions of desired concentrations, typically dissolved in Dimethyl Sulfoxide (DMSO).

  • MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate-Buffered Saline (PBS). The solution should be filtered through a 0.22 µm filter and stored at 4°C, protected from light.[6]

  • Solubilization Solution: 10% SDS (Sodium Dodecyl Sulfate) in 0.01 M HCl, or cell culture grade DMSO.[7]

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates.

    • Humidified CO2 incubator (37°C, 5% CO2).

    • Microplate spectrophotometer (ELISA reader) capable of reading absorbance at 570 nm.

    • Inverted microscope.

    • Multichannel pipette.

Assay Workflow

MTT_Workflow start Start step1 1. Seed Jurkat Cells (e.g., 1x10^5 cells/well in 100 µL) start->step1 step2 2. Add Natural Compounds (Varying concentrations) Incubate 24-72h step1->step2 step3 3. Add MTT Reagent (10 µL of 5 mg/mL stock) step2->step3 step4 4. Incubate (3-4 hours, 37°C) step3->step4 step5 5. Solubilize Formazan (Add 100 µL Solubilization Solution) step4->step5 step6 6. Incubate (2-4 hours, room temp, in dark) step5->step6 step7 7. Read Absorbance (570 nm) step6->step7 step8 8. Analyze Data (Calculate % Viability and IC50) step7->step8 end End step8->end

Caption: Step-by-step workflow for the Jurkat T cell MTT assay.

Detailed Procedure
  • Cell Seeding:

    • Culture Jurkat T cells in complete growth medium to a density of approximately 0.5-1.0 x 10^6 cells/mL. Ensure cells are in the logarithmic growth phase.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium to a concentration of 1 x 10^6 cells/mL.

    • Dispense 100 µL of the cell suspension (containing 1 x 10^5 cells) into each well of a 96-well plate.[7]

    • Include control wells:

      • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the natural compounds. This represents 100% viability.

      • Blank Control: Wells containing 100 µL of medium only (no cells) to be used for background absorbance correction.

  • Treatment with Natural Compounds:

    • Prepare serial dilutions of the natural compound stock solutions in complete growth medium.

    • Add the desired volume (e.g., 10-20 µL) of each compound dilution to the appropriate wells in triplicate.

    • Incubate the plate in a humidified CO2 incubator at 37°C for the desired treatment period (typically 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well, including controls.

    • Gently mix the plate and return it to the incubator for 3-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals, which appear as a purple precipitate.[7]

  • Formazan Solubilization:

    • After the incubation, add 100 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[7]

    • Pipette up and down gently to ensure complete dissolution of the formazan crystals.

    • Incubate the plate at room temperature in the dark for 2-4 hours, or overnight, to allow for complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]

Data Analysis
  • Calculate Average Absorbance: Determine the average absorbance for each set of triplicates.

  • Background Subtraction: Subtract the average absorbance of the blank control from all other average absorbance values.

  • Calculate Percent Viability: Use the following formula to calculate the percentage of cell viability for each compound concentration:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that inhibits cell viability by 50%.

    • Plot a dose-response curve with the compound concentrations (often on a log scale) on the x-axis and the corresponding percent viability on the y-axis.

    • The IC50 value can be determined from this curve using non-linear regression analysis, typically with a sigmoidal dose-response model. Software like GraphPad Prism or even Microsoft Excel can be used for this calculation.[8][9][10]

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical Cytotoxicity Data for Natural Compounds on Jurkat T Cells (48h Treatment)

Natural CompoundConcentration (µg/mL)Mean Absorbance (570 nm)Standard Deviation% Viability
Vehicle Control (0.1% DMSO) 01.2540.088100.0%
Compound A (e.g., Acacetin) 11.1020.07587.9%
50.8810.06170.3%
100.6450.04951.4%
250.3110.03224.8%
500.1550.02112.4%
Compound B (e.g., Capsaicin) 101.1580.09192.3%
500.9550.07876.2%
1000.6980.05555.7%
2000.3500.04127.9%
4000.1820.02514.5%
Blank (Medium Only) -0.0510.004-

Table 2: Summary of IC50 Values

Natural CompoundIC50 Value (µg/mL)
Compound A (e.g., Acacetin) 9.5
Compound B (e.g., Capsaicin) 125.2

Common Signaling Pathways in Jurkat T Cell Apoptosis

Many natural compounds exert their cytotoxic effects by inducing apoptosis (programmed cell death). In Jurkat T cells, this often involves the activation of caspase cascades through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[11][12]

Intrinsic (Mitochondrial) Pathway

This pathway is triggered by intracellular stress. Many natural compounds can induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c.[13] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis.[12][13] This process is regulated by the Bcl-2 family of proteins, where pro-apoptotic members (like Bax, Bad) promote cytochrome c release, and anti-apoptotic members (like Bcl-2, Bcl-xL) prevent it.[11][12]

Intrinsic_Pathway Compound Natural Compound Stress Intracellular Stress (e.g., ROS, DNA damage) Compound->Stress Bax Bax / Bad (Pro-apoptotic) Stress->Bax Mito Mitochondrion Bax->Mito Promotes MOMP Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Bcl2->Mito Inhibits MOMP CytC Cytochrome c (Release) Mito->CytC Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 Cleavage Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp3 Active Caspase-3 aCasp9->aCasp3 Activates Casp3 Pro-Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis

Caption: The intrinsic (mitochondrial) apoptosis pathway.

Extrinsic (Death Receptor) Pathway

This pathway is initiated by the binding of extracellular ligands (like FasL or TRAIL) to death receptors (like Fas or TRAIL-R) on the cell surface.[12] Some natural compounds can upregulate the expression of these receptors or ligands.[11] Ligand binding leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain), which in turn recruits and activates pro-caspase-8.[12][14] Active caspase-8 directly activates effector caspases (like caspase-3) or cleaves the protein Bid into tBid, which links to the intrinsic pathway by activating Bax.[12]

Extrinsic_Pathway cluster_path2 Link to Intrinsic Pathway Compound Natural Compound FasR Fas / TRAIL-R (Death Receptor) Compound->FasR Upregulates FasL FasL / TRAIL (Ligand) FasL->FasR DISC DISC Formation FasR->DISC FADD FADD (Adaptor) FADD->DISC aCasp8 Active Caspase-8 DISC->aCasp8 Cleavage Casp8 Pro-Caspase-8 Casp8->DISC aCasp3 Active Caspase-3 aCasp8->aCasp3 Activates tBid tBid aCasp8->tBid Cleaves Bid Casp3 Pro-Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis Bid Bid Bax Bax Activation tBid->Bax

Caption: The extrinsic (death receptor) apoptosis pathway.

References

Troubleshooting & Optimization

Technical Support Center: Isolating Specific Coumarin Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the isolation of specific coumarin (B35378) stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in isolating specific coumarin stereoisomers?

The main difficulty in separating stereoisomers, particularly enantiomers, of coumarin derivatives lies in their identical or highly similar physical and chemical properties in an achiral environment.[1][2] Enantiomers have the same boiling points, melting points, and solubility, making their separation by standard chromatographic or crystallization techniques extremely challenging.[2] Diastereomers, while having different physical properties, can also be difficult to separate if their structural differences are minor.[3][4] Therefore, achieving separation requires creating a chiral environment where the stereoisomers interact differently, allowing for their distinction.[5]

Q2: What is the fundamental difference between separating coumarin enantiomers and diastereomers?

The approach to separation depends on whether you are working with enantiomers or diastereomers.

  • Enantiomers are non-superimposable mirror images and require a chiral environment for separation. This is typically achieved by using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), or by using a chiral additive in the mobile phase.[5][6]

  • Diastereomers are stereoisomers that are not mirror images of each other. They have different physical properties, so they can often be separated using standard (achiral) chromatography techniques like reversed-phase HPLC or normal-phase column chromatography.[4][7] However, if their properties are very similar, optimization is still required.[3]

Q3: When is a chiral column absolutely necessary for separating coumarin isomers?

A chiral column is essential for the separation of enantiomers.[7] Since enantiomers have identical properties in an achiral setting, an achiral column will not be able to distinguish between them, resulting in co-elution. The chiral stationary phase (CSP) of the column forms temporary, diastereomeric complexes with the enantiomers, which have different interaction energies, leading to different retention times and thus, separation.[1]

Q4: How does temperature influence the chiral separation of coumarin stereoisomers?

Temperature is a critical parameter for optimizing selectivity in chiral separations.[7] Generally, lower temperatures lead to better resolution because the subtle energy differences in the interactions between the enantiomers and the chiral stationary phase are enhanced.[8] However, this is not a universal rule; in some cases, increasing the temperature can improve separation or even reverse the elution order.[7][8] Therefore, temperature should be systematically evaluated as a variable during method development.[7]

Troubleshooting Guides

This section provides practical solutions in a question-and-answer format for common problems encountered during the separation of coumarin stereoisomers, with a focus on HPLC techniques.

Q5: I am observing poor or no resolution between my coumarin stereoisomer peaks. What are the likely causes and how can I improve the separation?

Poor resolution is a common issue stemming from the structural similarity of the isomers.[9] A systematic approach is required to improve it.

Troubleshooting Steps:

  • Verify the Stationary Phase:

    • For Enantiomers: Ensure you are using an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely effective for a broad range of compounds, including coumarins.[10][11] If one CSP fails, screening a column with a different chiral selector is recommended.[12]

    • For Diastereomers: While an achiral column (like a C18) may work, if resolution is poor, the selectivity may be insufficient. Trying a different type of achiral column (e.g., a phenyl-hexyl or cyano phase) can alter selectivity.[9]

  • Optimize the Mobile Phase:

    • Organic Modifier: The type and concentration of the organic solvent (e.g., isopropanol (B130326), ethanol, acetonitrile) in the mobile phase are critical.[13] Systematically vary the percentage of the organic modifier in small increments (e.g., 2-5%) to fine-tune retention and selectivity.[8] Sometimes, switching the alcohol modifier (e.g., from isopropanol to ethanol) can dramatically change the selectivity.[14]

    • Additives/Modifiers: For acidic or basic coumarin derivatives, adding a small amount of an acid (like trifluoroacetic acid, TFA) or a base (like diethylamine, DEA) (typically 0.1%) can improve peak shape and selectivity by suppressing unwanted interactions with the stationary phase.[11][13]

  • Adjust the Temperature:

    • As mentioned in the FAQ, systematically evaluate the effect of column temperature. Try running the separation at a lower temperature (e.g., 10°C or 15°C) to see if resolution improves.[8]

  • Lower the Flow Rate:

    • Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the efficiency of the separation by allowing more time for the isomers to interact with the stationary phase, which can lead to better resolution.[8]

Q6: My chromatogram shows significant peak tailing for my coumarin isomers. What can I do to get more symmetrical peaks?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by system issues.[9]

Troubleshooting Steps:

  • Check for Active Sites: Free silanol (B1196071) groups on silica-based columns can interact strongly with polar functional groups on coumarin molecules, leading to tailing.[9]

    • Solution: Use a high-quality, end-capped column to minimize silanol interactions. Adding a competitive modifier like DEA or TEA to the mobile phase can also help by binding to the active sites.[13]

  • Adjust Mobile Phase pH: If your coumarin derivative is ionizable, the pH of the mobile phase is crucial. Operating at a pH at least two units away from the analyte's pKa ensures it is in a single ionic form, which generally results in better peak shape.[7]

  • Check for Column Contamination or Overload:

    • Solution: Flush the column or replace the guard column if it is contaminated. Try diluting your sample and re-injecting; injecting too high a concentration can cause peak overload, which manifests as tailing or fronting.[9]

  • Ensure Proper Solvent for Sample Dissolution:

    • Solution: Dissolve your sample in the mobile phase whenever possible. Using a solvent that is much stronger than the mobile phase can cause peak distortion.[8]

Data Presentation

Table 1: Common Chiral Stationary Phases (CSPs) for Coumarin Separation
Chiral Stationary Phase (CSP) TypeChiral SelectorCommon Trade NamesTypical Mobile PhasesApplications & Notes
Polysaccharide-Based Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Chiralcel OD/OJ, Chiralpak AD/AS/IA/IB/ICNormal Phase: Hexane/AlcoholReversed Phase: Acetonitrile/Water, Methanol/WaterBroad applicability for many chiral compounds, including coumarins.[10][11] Most common starting point for chiral method development screening.[11]
Macrocyclic Glycopeptide Teicoplanin, VancomycinChirobiotic T, Chirobiotic VPolar Organic, Reversed PhaseEffective for compounds with amine and carboxyl groups. Can offer unique selectivity.
Pirkle-Type (π-acid/π-base) e.g., (R,R)-Whelk-O 1Whelk-O 1, ULMONormal Phase, Reversed PhaseBased on π-π interactions, useful for aromatic compounds like coumarins.
Cyclodextrin-Based β-cyclodextrin, γ-cyclodextrinCYCLOBONDReversed PhaseSeparation is based on inclusion complexation within the cyclodextrin (B1172386) cavity.[11]
Table 2: Illustrative Effect of Mobile Phase Modifiers on a Hypothetical Chiral Coumarin Separation

Conditions: Chiralpak AD-H column, Mobile Phase: n-Hexane/Isopropanol (IPA), Flow Rate: 1.0 mL/min.

n-Hexane:IPA Ratio (v/v)Additive (0.1%)Retention Time (k1')Retention Time (k2')Selectivity (α)Resolution (Rs)Observation
90:10None5.25.81.121.3Poor resolution.
80:20None3.13.41.101.1Faster elution, worse resolution.
90:10TFA5.56.21.131.4Slight improvement for acidic coumarins.
90:10DEA5.05.91.181.8Baseline separation achieved for basic coumarins.

Experimental Protocols

Protocol 1: General Screening for Chiral HPLC Method Development

Objective: To identify a suitable chiral stationary phase and mobile phase system for the separation of a coumarin enantiomeric pair.

Methodology:

  • Column Selection: Select a set of 2-3 complementary polysaccharide-based chiral columns (e.g., one amylose-based like Chiralpak IA and one cellulose-based like Chiralcel OD-H).[8]

  • Mobile Phase Screening (Normal Phase):

    • Prepare two primary mobile phases:

      • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)

      • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)

    • If the coumarin is basic, add 0.1% DEA to each mobile phase. If acidic, add 0.1% TFA.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV, select a wavelength where the coumarin has strong absorbance (e.g., 254 nm or 320 nm).

    • Injection Volume: 5-10 µL

    • Sample Preparation: Dissolve the racemic sample in the mobile phase at a concentration of ~0.5-1.0 mg/mL.

  • Procedure: a. Equilibrate the first column with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved. b. Inject the racemic sample and run the analysis. c. If no separation is observed, switch to Mobile Phase B and repeat the process after re-equilibration. d. Repeat steps a-c for each selected chiral column.

  • Analysis: Evaluate the resulting chromatograms for any signs of peak splitting or separation. The condition that provides the best initial separation (even if not baseline) is selected for optimization.[12]

Protocol 2: Temperature Optimization Study

Objective: To evaluate the effect of column temperature on the resolution of coumarin stereoisomers.

Methodology:

  • Initial Run: Perform a separation at a standard ambient temperature (e.g., 25°C or 30°C) using the most promising mobile phase and column conditions identified from the screening protocol.[7]

  • Incremental Temperature Changes:

    • Decrease the column temperature in increments of 5-10°C (e.g., 20°C, 15°C, 10°C).

    • Allow the system to fully equilibrate at each new temperature before injecting the sample. Note that backpressure will increase as temperature decreases.[8]

  • Data Analysis:

    • For each temperature, record the retention times of the isomer peaks.

    • Calculate the selectivity (α) and resolution (Rs) for the isomer pair at each temperature.

    • Plot Resolution (Rs) vs. Temperature (°C) to identify the optimal temperature that provides the best balance of resolution and analysis time.

Visualizations

G Troubleshooting Workflow for Poor Resolution of Coumarin Stereoisomers start Start: Poor or No Resolution (Rs < 1.5) check_csp Is the CSP appropriate? (e.g., Polysaccharide-based for enantiomers) start->check_csp screen_csp Screen Different CSPs (e.g., Amylose vs. Cellulose) check_csp->screen_csp No/Unsure opt_mp Optimize Mobile Phase (Organic Modifier Type & %) check_csp->opt_mp Yes screen_csp->opt_mp change_modifier Change Organic Modifier (e.g., IPA to EtOH) opt_mp->change_modifier No Separation adjust_conc Fine-tune Modifier % (e.g., 2% increments) opt_mp->adjust_conc Retention OK, Resolution Poor additives Add/Optimize Modifier (0.1% DEA for bases, 0.1% TFA for acids) opt_mp->additives Selectivity Poor change_modifier->opt_mp adjust_conc->additives opt_temp Optimize Temperature (e.g., Test at 15°C) additives->opt_temp lower_temp Systematically Lower Temp (e.g., 25°C -> 15°C -> 10°C) opt_temp->lower_temp No/Minor Improvement opt_flow Decrease Flow Rate (e.g., 1.0 -> 0.5 mL/min) opt_temp->opt_flow Some Improvement lower_temp->opt_flow success Success: Baseline Resolution (Rs >= 1.5) opt_flow->success

Caption: A logical workflow for troubleshooting poor resolution.

G Decision Tree for Chiral Coumarin Separation Method Development start Start: Separate Coumarin Stereoisomers isomer_type What type of stereoisomers? start->isomer_type enantiomers Enantiomers isomer_type->enantiomers Mirror Images diastereomers Diastereomers isomer_type->diastereomers Not Mirror Images use_chiral Chiral Separation is Required (e.g., Chiral HPLC/SFC) enantiomers->use_chiral use_achiral Attempt Separation on Standard Achiral Column (e.g., C18, Phenyl-Hexyl) diastereomers->use_achiral screen_csps Screen Polysaccharide-based CSPs (Amylose & Cellulose) use_chiral->screen_csps success Method Developed screen_csps->success Separation Achieved resolution_check Is resolution adequate (Rs >= 1.5)? use_achiral->resolution_check optimize_achiral Optimize Mobile Phase (Solvent ratio, pH, Additives) resolution_check->optimize_achiral No resolution_check->success Yes optimize_achiral->resolution_check failure Consider Chiral Column or Derivatization to Diastereomers optimize_achiral->failure Still Poor Resolution

Caption: A decision-making process for developing a separation method.

References

Technical Support Center: Enhancing Coumarin Derivative Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address challenges with the aqueous solubility of coumarin (B35378) derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why are my coumarin derivatives poorly soluble in aqueous buffers?

Coumarin derivatives often possess a hydrophobic benzopyrone core structure.[1] This inherent lipophilicity, due to the extended π-conjugated system, leads to poor solubility in water-based media, which is a common challenge for many drug candidates.[2][3]

Q2: What is the simplest first step to dissolve my coumarin derivative for a bioassay?

The most common and straightforward approach is to first dissolve the compound in a minimal amount of a water-miscible organic solvent to create a concentrated stock solution.[4] Dimethyl sulfoxide (B87167) (DMSO) is a powerful and widely used solvent for this purpose.[5] This stock solution is then diluted into the aqueous assay buffer, ensuring the final solvent concentration is low enough (typically <0.5-1%) to not interfere with the biological system.[4][5]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

Precipitation upon dilution is a common problem that occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium.[4] Here are several troubleshooting steps:

  • Optimize the Dilution Method: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations.[4]

  • Reduce the Final Concentration: Your target concentration may be too high. Try working with a lower final concentration of the coumarin derivative.[4]

  • Increase Co-solvent Percentage: You can try slightly increasing the final percentage of the co-solvent (e.g., DMSO), but be mindful of its potential toxicity to cells, which typically occurs at concentrations above 0.5-1%.[5]

  • Gentle Warming: In some cases, gently warming the solution can aid dissolution, but you must first verify that your compound is stable at higher temperatures.[5]

Q4: Can the methods used to increase solubility affect my bioassay results or the compound's properties?

Yes, this is a critical consideration.

  • Co-solvents: Organic solvents like DMSO can be toxic to cells at higher concentrations and may affect enzyme activity.[1] Always run a vehicle control (assay buffer with the same final concentration of the solvent) to account for these effects.[4]

  • pH Adjustment: Changing the pH can alter the ionization state of your compound and potentially its biological activity. It can also affect the stability and function of proteins or cells in the assay.[2][6]

  • Cyclodextrins & Surfactants: These excipients can sometimes interact with cell membranes or proteins.[2] Furthermore, the fluorescence of coumarin dyes can be sensitive to the local environment, and encapsulation within a cyclodextrin (B1172386) or micelle might alter the quantum yield and emission wavelength.[2]

Q5: Can I combine different solubilization strategies?

Yes, a synergistic effect can sometimes be achieved by combining methods.[2] For instance, using a co-solvent in combination with cyclodextrins may further enhance solubility. However, this requires careful optimization to ensure all components are compatible and to avoid unforeseen interactions in your assay.

Troubleshooting Guide: Step-by-Step Solubilization Strategies

If simple co-solvency is insufficient, follow this workflow to explore more advanced techniques.

G cluster_workflow start Start: Poorly Soluble Coumarin Derivative tier1_decision Attempt Initial & Simple Adjustments start->tier1_decision cosolvent Strategy 1: Co-solvents (e.g., DMSO, Ethanol) tier1_decision->cosolvent  Yes ph_adjust Strategy 2: pH Adjustment tier1_decision->ph_adjust  Yes tier2_decision Solubility Still Insufficient? cosolvent->tier2_decision ph_adjust->tier2_decision advanced Utilize Advanced Formulation Techniques tier2_decision->advanced  Yes end Proceed with Bioassay tier2_decision->end  No cyclodextrin Strategy 3: Cyclodextrins (e.g., HP-β-CD) advanced->cyclodextrin  Try surfactant Strategy 4: Surfactants (e.g., Tween® 80) advanced->surfactant  Try nanoparticle Strategy 5: Nanoparticles (e.g., Liposomes) advanced->nanoparticle  Try cyclodextrin->end surfactant->end nanoparticle->end

A decision-making workflow for troubleshooting coumarin solubility.

Solubility Enhancement Techniques & Data

The following table summarizes common strategies and their potential effectiveness for enhancing the solubility of hydrophobic compounds. The actual improvement for a specific coumarin derivative may vary.

StrategyTypical Fold Increase in SolubilityKey Considerations & Notes
Co-solvents (e.g., DMSO, Ethanol)2 to 20-foldDependent on the final co-solvent concentration. May not be suitable for all cell-based assays due to toxicity at higher levels (>0.5%).[2]
pH Adjustment VariableHighly dependent on the pKa of the specific coumarin derivative. Compound stability at the new pH must be confirmed.[2]
Cyclodextrins (e.g., HP-β-CD)10 to >50-foldForms a 1:1 inclusion complex, encapsulating the hydrophobic molecule.[2] Generally well-tolerated in cell culture.[4]
Surfactants (e.g., Tween® 80)5 to 100-foldForms micelles that encapsulate the compound.[2] Must be used above the Critical Micelle Concentration (CMC). Non-ionic surfactants are generally less disruptive to biological systems.
Nanoparticle Formulation Significant (variable)Encapsulates the drug in carriers like liposomes or polymeric nanoparticles, improving both solubility and bioavailability.[7][8] Requires more complex formulation development.
Arginine ~2-foldArginine has been shown to increase the solubility of aromatic compounds like coumarin through specific interactions.[9]

Mechanisms of Solubility Enhancement

The diagram below illustrates how advanced solubilization agents interact with hydrophobic coumarin derivatives to increase their apparent solubility in aqueous solutions.

G Mechanisms of Solubility Enhancement cluster_cyclo Cyclodextrin Encapsulation cluster_micelle Micellar Solubilization (Surfactants) coumarin1 Coumarin cd_outer Hydrophilic Exterior cd_inner Hydrophobic Cavity caption1 The hydrophobic coumarin is encapsulated within the cyclodextrin's lipophilic cavity, while the hydrophilic exterior interacts with water. micelle_core Hydrophobic Core s1 S micelle_core->s1 s2 S micelle_core->s2 s3 S micelle_core->s3 s4 S micelle_core->s4 s5 S micelle_core->s5 s6 S micelle_core->s6 coumarin2 Coumarin coumarin3 Coumarin caption2 Surfactant molecules (S) form a micelle, sequestering hydrophobic coumarins away from the aqueous environment.

Solubility enhancement by cyclodextrins and surfactants.

Experimental Protocols

Protocol 1: Preparing a Concentrated Stock Solution

This is the standard first step for any poorly soluble compound.

  • Determine Molecular Weight: Obtain the molecular weight (MW) of your coumarin derivative from the supplier's datasheet or calculate it.

  • Calculation: Calculate the mass of the compound needed for your desired stock concentration and volume.

    • Mass (g) = Desired Molarity (mol/L) x Desired Volume (L) x MW ( g/mol )

  • Dissolution: Weigh the calculated mass of the compound and place it in an appropriate vial. Add a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF, or ethanol).[2]

  • Mixing: Vortex or sonicate the mixture until the compound is completely dissolved.[4] Store the stock solution appropriately, often protected from light at -20°C or -80°C.

Protocol 2: Co-solvent Screening

Use this protocol to determine the maximum soluble concentration in the presence of a co-solvent.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of your coumarin derivative in 100% DMSO or ethanol.[2]

  • Serial Dilutions: In separate tubes, prepare a series of your aqueous assay buffer solutions containing increasing percentages of the co-solvent (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).[2]

  • Solubility Assessment: Add a small aliquot of the stock solution to each co-solvent/buffer mixture to achieve your desired final compound concentration.

  • Observation: Vortex each solution thoroughly. Visually inspect for any signs of precipitation immediately and after a set incubation period (e.g., 1 hour) at your experimental temperature.[2]

  • Quantification (Optional): To quantify the solubility, centrifuge the tubes to pellet any precipitate. Carefully collect the supernatant and measure its absorbance using a UV-Vis spectrophotometer at the coumarin's λmax to determine the concentration of the dissolved compound.[2]

Protocol 3: Cyclodextrin-Mediated Solubilization

This protocol helps form an inclusion complex to enhance solubility.

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[2]

  • Solution Preparation: Prepare a series of solutions with increasing concentrations of HP-β-CD (e.g., 1, 5, 10, 20 mM) in your desired aqueous buffer.[2]

  • Complex Formation: Add the coumarin derivative (either as a powder or from a concentrated organic stock) to each cyclodextrin solution to your desired final concentration.

  • Equilibration: Allow the solutions to equilibrate. This process can be aided by gentle agitation, sonication, or stirring for a defined period (e.g., 1-2 hours) at a constant temperature.[2]

  • Solubility Assessment: Visually inspect for precipitation. For quantitative analysis, use the centrifugation and UV-Vis spectrophotometry method described in Protocol 2.[2]

References

Technical Support Center: Optimizing HPLC Separation of Terpenylated Coumarins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of terpenylated coumarins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this unique class of lipophilic compounds.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the HPLC separation of terpenylated coumarins.

Issue 1: Poor Resolution or Co-elution of Terpenylated Coumarin (B35378) Peaks

Q: My terpenylated coumarin peaks are not well separated. What are the likely causes and how can I improve the resolution?

A: Poor resolution is a common issue, especially with structurally similar terpenylated coumarins. The primary factors affecting resolution are column efficiency, selectivity, and retention factor. Here are the potential causes and solutions:

  • Inadequate Column Choice: The stationary phase may not be providing sufficient selectivity for your analytes.

    • Solution: C18 columns are a good starting point for the separation of hydrophobic compounds like terpenylated coumarins. If resolution is still poor, consider a phenyl-hexyl column, which can offer different selectivity based on aromaticity.

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly impacts selectivity and retention.

    • Solution:

      • Adjust Solvent Strength: Modify the ratio of your organic solvent (acetonitrile or methanol) to water. A lower percentage of organic solvent will generally increase retention and may improve the separation of closely eluting peaks.

      • Change Organic Solvent: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter selectivity due to different solvent properties.

      • Modify pH: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of any acidic functional groups on the coumarins or residual silanols on the column, leading to sharper peaks and potentially altered selectivity.

  • Inappropriate Gradient Program: A steep gradient may not provide enough time for the separation of complex mixtures.

    • Solution: Employ a shallower gradient, especially during the elution of the target terpenylated coumarins. This increases the separation time and can significantly improve resolution.

  • Elevated Flow Rate: A high flow rate can lead to band broadening and reduced resolution.

    • Solution: Decrease the flow rate. While this will increase the run time, it can lead to better peak separation.

Issue 2: Peak Tailing of Terpenylated Coumarin Peaks

Q: My terpenylated coumarin peaks are showing significant tailing. What causes this and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or other system issues. For terpenylated coumarins, their hydrophobicity can also play a role.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the coumarin backbone.

    • Solution:

      • Use an End-capped Column: Employ a high-quality, end-capped C18 column to minimize the number of free silanol groups.

      • Acidify the Mobile Phase: Add 0.1% formic acid or acetic acid to the mobile phase to suppress the ionization of silanol groups.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination or Degradation: Accumulation of strongly retained sample components can lead to active sites and peak tailing.

    • Solution:

      • Use a Guard Column: A guard column will protect the analytical column from strongly retained matrix components.

      • Implement a Column Washing Procedure: Regularly flush the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of acetonitrile) to remove contaminants.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Issue 3: Carryover of Terpenylated Coumarins in Subsequent Runs

Q: I am observing "ghost peaks" in my blank injections that correspond to the terpenylated coumarins from previous runs. How can I eliminate this carryover?

A: Carryover is a frequent problem with hydrophobic compounds like terpenylated coumarins, which can adsorb to various parts of the HPLC system.

  • Insufficient Needle Wash: The autosampler needle is a common source of carryover.

    • Solution: Optimize the needle wash procedure. Use a strong, organic solvent like isopropanol or a mixture of acetonitrile and isopropanol for the needle wash. A multi-step wash with different solvents may be necessary.

  • Adsorption to System Components: The injector rotor seal and tubing can also be sources of carryover.

    • Solution:

      • System Flush: Flush the entire system, including the injector and tubing, with a strong solvent.

      • Material Compatibility: Ensure that all wetted parts of the HPLC system are compatible with the solvents and analytes being used. PEEK tubing and components can sometimes be problematic with highly hydrophobic compounds.

  • Column Contamination: The column itself can be a significant source of carryover.

    • Solution: Implement a robust column washing protocol at the end of each analytical sequence. This may involve a high-percentage organic solvent flush for an extended period.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating terpenylated coumarins?

A1: A C18 (octadecylsilyl) column is the most commonly used and generally a good starting point for the separation of hydrophobic terpenylated coumarins. Look for a high-quality, end-capped column to minimize peak tailing from silanol interactions. For challenging separations, a phenyl-hexyl column can provide alternative selectivity.

Q2: What mobile phase composition is recommended for the analysis of terpenylated coumarins?

A2: A reversed-phase mobile phase consisting of a mixture of water and an organic solvent (acetonitrile or methanol) is typically used. Due to the lipophilic nature of terpenylated coumarins, a gradient elution starting with a higher percentage of water and increasing the organic solvent concentration is usually necessary. The addition of 0.1% formic acid or acetic acid to the aqueous phase is highly recommended to improve peak shape.

Q3: How can I improve the sensitivity of my analysis for low-concentration terpenylated coumarins?

A3: To improve sensitivity, you can:

  • Optimize Detection Wavelength: Use a Diode Array Detector (DAD) or a UV-Vis detector set to the wavelength of maximum absorbance (λmax) for your target terpenylated coumarins. This is often in the range of 320-330 nm.

  • Increase Injection Volume: If column overload is not an issue, a larger injection volume can increase the signal.

  • Use a More Sensitive Detector: If available, a mass spectrometer (MS) detector will offer significantly higher sensitivity and selectivity.

  • Sample Pre-concentration: Employ solid-phase extraction (SPE) to concentrate the analytes from your sample before injection.

Q4: My retention times are drifting from run to run. What could be the cause?

A4: Retention time drift can be caused by several factors:

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods.

  • Mobile Phase Composition Changes: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Inaccurate mixing of gradient solvents can also cause drift.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

  • Pump Issues: Inconsistent flow from the pump due to leaks or air bubbles can lead to retention time variability.

Experimental Protocols

Below are examples of HPLC methodologies that have been successfully used for the separation of terpenylated coumarins. These should be considered as starting points for method development and optimization.

Table 1: HPLC Methods for Terpenylated Coumarin Analysis

ParameterMethod 1: Umbelliprenin AnalysisMethod 2: General Terpenylated Coumarin ScreeningMethod 3: Auraptene Analysis
Column Lichrosorb® RP18 (250 x 4.6 mm, 5 µm)Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)Waters Symmetry C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic AcidDeionized WaterWater with 0.1% Acetic Acid
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient Program 0-5 min: 70% B; 5-20 min: 70-90% B; 20-40 min: 90% B; 40-45 min: 90-70% B; 45-50 min: 70% B0-6 min: 35-50% B; 6-14 min: 50-100% B; 14-18 min: 100% BIsocratic at 70% B
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Column Temperature 30°C30°C25°C
Injection Volume 20 µL20 µL10 µL
Detection DAD at 322 nmDAD at 330 nmUV at 323 nm

Note: The retention times and resolution will vary depending on the specific terpenylated coumarins being analyzed and the exact HPLC system used. The provided methods are for guidance and require optimization for specific applications.

Visualized Workflows and Logic

General Workflow for HPLC Method Development

hplc_method_development cluster_prep Preparation cluster_method_dev Method Development cluster_validation Validation & Analysis start Define Analytical Goal analyte_info Gather Analyte Information (Structure, pKa, Solubility) start->analyte_info column_selection Select Column (e.g., C18, Phenyl-Hexyl) analyte_info->column_selection mobile_phase Select Mobile Phase (ACN/Water or MeOH/Water + Acid Modifier) column_selection->mobile_phase gradient_scout Perform Gradient Scouting Runs mobile_phase->gradient_scout optimize_gradient Optimize Gradient Program gradient_scout->optimize_gradient optimize_flow Optimize Flow Rate optimize_gradient->optimize_flow system_suitability System Suitability Testing optimize_flow->system_suitability validation Method Validation (Linearity, Accuracy, Precision) system_suitability->validation sample_analysis Sample Analysis validation->sample_analysis poor_resolution_troubleshooting decision decision solution solution start Poor Peak Resolution check_gradient Is the gradient too steep? start->check_gradient shallow_gradient Make the gradient shallower check_gradient->shallow_gradient Yes check_mobile_phase Is mobile phase optimized? check_gradient->check_mobile_phase No shallow_gradient->solution Problem Solved? change_solvent Change organic solvent (ACN <=> MeOH) check_mobile_phase->change_solvent Selectivity Issue adjust_ph Adjust mobile phase pH (add 0.1% acid) check_mobile_phase->adjust_ph Peak Shape Issue check_column Is the column appropriate? check_mobile_phase->check_column No Improvement change_solvent->solution adjust_ph->solution change_column Try a different column chemistry (e.g., Phenyl-Hexyl) check_column->change_column Yes check_flow_rate Is the flow rate too high? check_column->check_flow_rate No change_column->solution check_flow_rate->solution No reduce_flow Reduce the flow rate check_flow_rate->reduce_flow Yes reduce_flow->solution

minimizing degradation of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound in solution?

A1: The degradation of this compound is primarily attributed to three main factors: hydrolysis, photodegradation, and oxidation. The coumarin (B35378) lactone ring is susceptible to hydrolysis, particularly under basic pH conditions.[1][2][3] The extensive conjugation in the coumarin ring system and the double bonds in the terpenoid side chain make the molecule prone to degradation upon exposure to light (photodegradation).[2] Additionally, the allylic alcohol and double bonds in the side chain are potential sites for oxidative degradation.

Q2: What are the ideal storage conditions for solutions of this compound?

A2: To minimize degradation, solutions should be stored in a cool, dark environment.[2] It is highly recommended to use amber vials or containers wrapped in aluminum foil to protect the solution from light.[2] For long-term storage, refrigeration at 2-8 °C is advisable. The choice of solvent is also critical; ensure the compound is stable in the chosen solvent for the intended duration of storage. Preparing fresh solutions before use is the best practice to ensure the integrity of the compound.

Q3: How does the pH of the solution affect the stability of the compound?

A3: The pH of the solution is a critical factor influencing the stability of the coumarin core. Basic conditions (high pH) can catalyze the hydrolysis of the lactone ring, leading to the formation of the corresponding coumarinic acid salt, which is inactive.[1][3] It is generally recommended to maintain a neutral or slightly acidic pH to minimize hydrolysis, unless your experimental protocol specifically requires basic conditions.

Q4: Can I use any additives to improve the stability of my solution?

A4: Yes, for preventing oxidative degradation, the addition of antioxidants can be beneficial. Common antioxidants used for stabilizing organic molecules in solution include butylated hydroxytoluene (BHT) or ascorbic acid.[2] The choice and concentration of the antioxidant should be carefully considered to ensure it does not interfere with your experimental setup.

Troubleshooting Guide

Problem: I am observing a rapid loss of my compound's signal (e.g., absorbance, fluorescence, or HPLC peak area) during my experiment.

Potential Cause Troubleshooting Steps
Photodegradation - Minimize the exposure of your solution to ambient and excitation light sources.[2]- Work in a dimly lit room or use light-blocking covers for your experimental setup.- If possible, use a lower intensity light source for excitation in fluorescence experiments.- Always prepare solutions fresh before conducting the experiment.[2]
Hydrolysis - Check the pH of your solution. If it is basic, consider adjusting it to a neutral or slightly acidic pH.[1][3]- If your experimental conditions allow, use aprotic solvents to prepare your stock solutions.
Oxidation - Degas your solvent before preparing the solution to remove dissolved oxygen.- Consider adding a compatible antioxidant, such as BHT, to your solution.[2]- Avoid sources of free radicals in your experimental system.
Adsorption to Container - Use silanized glassware or low-adsorption plasticware, especially for very dilute solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop stability-indicating analytical methods.[4][5]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade methanol (B129727) and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep in the dark at room temperature for 24 hours.

    • Thermal Degradation: Keep 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).[4]

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolyzed samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation for each condition.

    • Identify and characterize the major degradation products using techniques like LC-MS.

Protocol 2: pH-Dependent Stability Study

Objective: To determine the rate of degradation of the compound at different pH values.

Materials:

  • This compound

  • Buffer solutions of various pH (e.g., pH 4, 7, and 9)

  • HPLC system with a UV detector

Methodology:

  • Sample Preparation: Prepare solutions of the compound in each buffer at a known concentration.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C) and protect them from light.[2]

  • Time Points: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Analysis: Analyze the aliquots by HPLC to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the concentration versus time for each pH to determine the degradation rate constant.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation Pathway
Acid Hydrolysis0.1 M HCl60°C24 hoursMinimal degradation of the lactone ring expected.
Base Hydrolysis0.1 M NaOHRoom Temp4 hoursHydrolysis of the lactone ring to form coumarinic acid.[1][3]
Oxidation3% H₂O₂Room Temp24 hoursOxidation of the allylic alcohol and double bonds in the side chain.
ThermalDry Heat80°C48 hoursPotential for various degradation pathways, depending on the molecule's thermal lability.
PhotodegradationICH Q1BAmbientAs per ICHDimerization, isomerization, or other light-induced reactions.[2]

Visualizations

cluster_workflow Forced Degradation Experimental Workflow prep Prepare Stock Solution (1 mg/mL in Methanol) stress Apply Stress Conditions prep->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid Stress base Base Hydrolysis (0.1 M NaOH, RT) stress->base Stress oxide Oxidation (3% H₂O₂, RT) stress->oxide Stress thermal Thermal (80°C) stress->thermal Stress photo Photodegradation (ICH Q1B) stress->photo Stress analysis HPLC Analysis acid->analysis base->analysis oxide->analysis thermal->analysis photo->analysis characterization Characterize Degradants (LC-MS) analysis->characterization

Caption: Workflow for the forced degradation study.

cluster_degradation Potential Degradation Pathways Coumarin This compound Hydrolysis Lactone Ring Hydrolysis Coumarin->Hydrolysis High pH Oxidation Side Chain Oxidation Coumarin->Oxidation Oxidizing Agents Photodegradation Photochemical Reactions Coumarin->Photodegradation UV/Vis Light Coumarinic_Acid Coumarinic Acid Derivative Hydrolysis->Coumarinic_Acid Epoxides Epoxides / Diols Oxidation->Epoxides Dimers Photodimers Photodegradation->Dimers

Caption: Potential degradation pathways of the compound.

References

Technical Support Center: Navigating Coumarin Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for coumarin (B35378) functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic strategies. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address specific challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during coumarin functionalization?

A1: The most prevalent side reactions include issues with regioselectivity leading to a mixture of isomers, hydrolysis of the lactone ring under basic conditions, and the formation of specific byproducts in named reactions such as chromones in the Pechmann condensation or Michael adducts in the Knoevenagel condensation. Polysubstitution during halogenation and acylation can also be a significant issue.

Q2: How can I improve the regioselectivity of my coumarin functionalization?

A2: Improving regioselectivity often involves a combination of strategies. The choice of catalyst is crucial; for instance, using milder Lewis acids in Friedel-Crafts acylation can enhance selectivity.[1] Employing directing groups can also effectively guide functionalization to a specific position on the coumarin core.[1] Additionally, careful optimization of reaction conditions such as temperature and solvent is essential. For example, in the nitration of 4,7-dimethylcoumarin, controlling the temperature can favor the formation of either the 6-nitro or 8-nitro isomer.[2]

Q3: What is the best way to prevent the hydrolysis of the coumarin lactone ring?

A3: The lactone ring of coumarin is susceptible to hydrolysis under basic conditions, leading to the formation of coumarinic acid, which can then isomerize to the more stable coumaric acid.[3][4] To prevent this, it is critical to avoid strongly basic conditions when possible. If basic conditions are necessary, using milder bases, shorter reaction times, and lower temperatures can minimize lactone cleavage. The stability of the lactone ring is also pH-dependent; for instance, coumarin is more stable to hydrolysis at pH 8 than at pH 10.[5]

Q4: Are protecting groups necessary for the selective functionalization of hydroxycoumarins?

A4: Yes, protecting groups are often indispensable for achieving selective functionalization of hydroxycoumarins, especially when multiple reactive sites are present.[6] Protecting the hydroxyl groups prevents unwanted side reactions and allows for the targeted modification of other positions on the coumarin scaffold. The choice of protecting group is critical and should be based on its stability to the reaction conditions and the ease of its selective removal.[6]

Troubleshooting Guides

This section provides detailed troubleshooting for common coumarin functionalization reactions in a question-and-answer format.

Pechmann Condensation

Q: I am observing the formation of a significant amount of chromone (B188151) byproduct in my Pechmann condensation. How can I minimize this?

A: The formation of chromones is a known side reaction in the Pechmann condensation. The choice of catalyst and reaction conditions plays a significant role in directing the reaction towards the desired coumarin product.

  • Troubleshooting Workflow:

    Pechmann_Troubleshooting cluster_catalyst Catalyst Selection cluster_conditions Reaction Conditions start High Chromone Byproduct catalyst Evaluate Catalyst start->catalyst Issue conditions Optimize Conditions catalyst->conditions If still problematic strong_acid Strong Brønsted acids (e.g., H₂SO₄) can sometimes favor chromone formation. yield Improved Coumarin Yield conditions->yield Solution temperature Lowering the reaction temperature can sometimes favor the coumarin pathway. lewis_acid Try milder Lewis acids like ZnCl₂, TiCl₄, or ZrCl₄. heterogeneous Consider heterogeneous catalysts like sulfated zirconia for improved selectivity. solvent Solvent-free conditions or using specific ionic liquids can enhance selectivity.

  • Quantitative Data:

CatalystTemperature (°C)SolventCoumarin Yield (%)Reference
H₂SO₄RT - 100VariesModerate to Good[7]
ZnCl₂110NoneHigh[8]
TiCl₄VariesNoneGood[9]
Sulfated ZirconiaVariesVariesHigh[7]
Zn₀.₉₂₅Ti₀.₀₇₅O NPs110None88[8]
Knoevenagel Condensation

Q: My Knoevenagel condensation is producing a low yield of the desired coumarin, and I suspect the formation of Michael adducts and self-condensation of my active methylene (B1212753) compound. What can I do?

A: Low yields in the Knoevenagel condensation for coumarin synthesis are often due to side reactions like Michael addition and self-condensation. These can be mitigated by carefully controlling the reaction parameters.

  • Troubleshooting Strategies:

    • To Minimize Michael Adducts:

      • Stoichiometry Control: Use a stoichiometric ratio or a slight excess of the salicylaldehyde. [10] * Slow Addition: Add the active methylene compound slowly to the reaction mixture to keep its concentration low. [10] * To Prevent Self-Condensation:

      • Use a Weaker Base: Employ a weaker base like ammonium (B1175870) acetate (B1210297) instead of strong amines such as piperidine. [10] * Control Temperature: Lowering the reaction temperature can reduce the rate of self-condensation. [10] * Order of Addition: Add the catalyst to the mixture of the aldehyde and active methylene compound, rather than pre-mixing the base and the active methylene compound. [10]

  • Logical Relationship Diagram:

    Knoevenagel_Troubleshooting start Low Coumarin Yield issue1 Michael Adduct Formation start->issue1 issue2 Self-Condensation start->issue2 solution1 Control Stoichiometry Slow Addition issue1->solution1 solution2 Weaker Base Lower Temperature Correct Addition Order issue2->solution2 outcome Improved Yield and Purity solution1->outcome solution2->outcome

    Caption: Troubleshooting logic for Knoevenagel condensation side reactions.

Nitration of Coumarins

Q: I am trying to perform a regioselective mononitration of a hydroxycoumarin, but I am getting a mixture of isomers. How can I improve the selectivity?

A: Regioselective nitration of coumarins can be challenging. The choice of nitrating agent and reaction conditions is critical to control the position of nitration.

  • Comparative Data on Nitrating Agents:

Nitrating AgentConditionsOutcomeReference
HNO₃ / H₂SO₄0-5 °C, overnightMixture of 6-nitro and 8-nitro isomers. Longer reaction times at slightly elevated temperatures can favor the 8-nitro isomer.[2]
Ca(NO₃)₂ · 4H₂O / Acetic Acid60 °CMild and regioselective nitration of hydroxycoumarins.[11]
Claycop (Cu(NO₃)₂ on K10 Montmorillonite) / Acetic AnhydrideRoom TemperatureGood to excellent yields of regioselective mononitro coumarins.[12]
Nitric Oxide (NO) / CH₂Cl₂ or CH₃CNVariesRegio-specific mononitration of hydroxycoumarins.[13]
Cerium(IV) Ammonium Nitrate (CAN) / H₂O₂Aqueous MediumHigher regioselectivity compared to CAN in acetic acid for hydroxycoumarins.[13]
  • Experimental Workflow Diagram:

    Nitration_Workflow start Substituted Coumarin reagent Select Nitrating Agent (e.g., Ca(NO₃)₂ / AcOH) start->reagent reaction Controlled Reaction (e.g., 60°C, 1h) reagent->reaction workup Work-up (e.g., Pour on ice, filter) reaction->workup purification Purification (e.g., Recrystallization) workup->purification product Regioselective Nitrocoumarin purification->product

    Caption: General workflow for regioselective nitration of coumarins.

Experimental Protocols

Protocol 1: Regioselective Bromination of Coumarin

This protocol describes a method for the regioselective bromination of coumarins using N-bromosuccinimide (NBS) promoted by copper(II) bromide. [14] Materials:

  • Substituted coumarin

  • N-Bromosuccinimide (NBS)

  • Copper(II) bromide (CuBr₂)

  • Acetonitrile (B52724) (CH₃CN)

Procedure:

  • To a solution of the coumarin (1.0 mmol) in acetonitrile (10 mL), add CuBr₂ (0.1 mmol, 10 mol%).

  • Add NBS (1.1 mmol) to the mixture.

  • Stir the reaction mixture at 80 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired brominated coumarin.

Protocol 2: Friedel-Crafts Acylation with Minimized Polysubstitution

This protocol provides a general method for the Friedel-Crafts acylation of an activated coumarin, with measures to reduce polysubstitution. [1] Materials:

  • Activated coumarin (e.g., a methoxy-substituted coumarin)

  • Acyl chloride or anhydride

  • Mild Lewis acid (e.g., ZnCl₂ or FeCl₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

  • Dissolve the activated coumarin (1.0 mmol) in dry dichloromethane (15 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the mild Lewis acid (e.g., ZnCl₂, 1.1 mmol) portion-wise with stirring.

  • Slowly add a stoichiometric amount of the acylating agent (acyl chloride or anhydride, 1.0 mmol) dropwise to the cooled mixture.

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction by pouring it into a mixture of ice and dilute HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.

Protocol 3: Vilsmeier-Haack Formylation of 4-Hydroxycoumarin (B602359)

This protocol details the formylation of 4-hydroxycoumarin at the C3 position. [15][16] Materials:

  • 4-Hydroxycoumarin

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • In a round-bottom flask, cool dimethylformamide (5 mL) to 0 °C.

  • Slowly add phosphorus oxychloride (1.2 mmol) to the cooled DMF with stirring. Continue stirring at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add 4-hydroxycoumarin (1.0 mmol) to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

References

Technical Support Center: Stereochemical Confirmation of Hydroxy Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the stereochemistry of chiral hydroxyl groups, such as a 6'R-Hydroxy group.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to confirm the absolute stereochemistry of a 6'R-Hydroxy group?

A1: The primary methods for determining the absolute stereochemistry of a chiral alcohol include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy (most notably through the preparation of Mosher esters), and chiroptical methods like Vibrational Circular Dichroism (VCD).[1][2][3] X-ray crystallography is considered the definitive method but requires a single, high-quality crystal of the compound.[4][5] NMR-based methods are powerful for molecules in solution and are widely used when crystallization is not feasible.[6][7]

Q2: What is the difference between determining relative and absolute stereochemistry?

A2: Relative stereochemistry refers to the spatial arrangement of atoms in a molecule relative to other atoms in that same molecule. For example, it can tell you if two substituents on a ring are on the same side (cis) or opposite sides (trans). Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are excellent for determining relative stereochemistry by identifying protons that are close to each other in space.[8][9]

Absolute stereochemistry , on the other hand, refers to the precise three-dimensional arrangement of atoms in a chiral molecule in space, often described using the Cahn-Ingold-Prelog (R/S) nomenclature.[5] Determining the absolute configuration requires a method that can distinguish between enantiomers, such as X-ray crystallography or derivatization with a chiral agent, like in Mosher's ester analysis.[1][6]

Q3: When should I use NMR-based methods versus X-ray crystallography?

A3: The choice depends on the nature of your sample and the information required.

  • X-ray Crystallography: This is the "gold standard" and should be your first choice if you can grow a suitable single crystal of your compound. It provides an unambiguous determination of the absolute configuration.[4][10] However, many organic molecules are difficult to crystallize.[7]

  • NMR-based Methods (e.g., Mosher's ester analysis): These are ideal for compounds that are oils or are difficult to crystallize. They provide a reliable determination of the absolute configuration of secondary alcohols by analyzing the NMR spectra of diastereomeric esters.[6][11] They are also non-destructive to the chiral derivatizing agent.[12]

Q4: What is Mosher's ester analysis and how does it work?

A4: Mosher's ester analysis is a widely used NMR technique to determine the absolute configuration of chiral alcohols and amines.[13][14] The method involves derivatizing the alcohol of unknown stereochemistry with both the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomeric esters.[6][7] Because these esters are diastereomers, they have different physical properties and, crucially, distinct NMR spectra.[12] By comparing the ¹H NMR chemical shifts of the protons in the two diastereomers, the absolute configuration of the original alcohol can be deduced based on a conformational model of the Mosher esters.[6][11]

Q5: How can Nuclear Overhauser Effect Spectroscopy (NOESY) experiments help determine stereochemistry?

A5: NOESY is a 2D NMR experiment that identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds.[9][15] This "through-space" correlation is known as the Nuclear Overhauser Effect (NOE).[16] For stereochemical analysis, NOESY is particularly powerful for determining the relative configuration of stereocenters in a molecule. By observing NOE cross-peaks between specific protons, one can deduce their relative orientation, for example, confirming the stereochemistry of substituents on a ring.[8][17][18]

Q6: What is the role of chiral High-Performance Liquid Chromatography (HPLC) in stereochemical analysis?

A6: Chiral HPLC is a powerful analytical technique used to separate enantiomers from a racemic mixture.[19][20] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times.[12][21] Its primary roles in stereochemical analysis are:

  • Determining Enantiomeric Purity: It is the most common method for measuring the enantiomeric excess (ee) of a chiral sample.[22]

  • Preparative Separation: It can be used on a larger scale to isolate pure enantiomers for further analysis or use.

  • Analytical Support: It can confirm the presence of multiple stereoisomers in a sample.

Troubleshooting Guides

Mosher's Ester Analysis

Q: My ¹H NMR spectra of the (R)- and (S)-MTPA esters are identical or the chemical shift differences (Δδ) are too small to interpret. What could be wrong?

A: This issue can arise from several factors:

  • Remote Stereocenters: If the stereocenter being analyzed is very far from the protons being observed, the influence of the chiral MTPA group may be negligible, leading to very similar spectra.[23]

  • Incomplete Reaction or Racemization: Ensure the derivatization reaction has gone to completion for both (R)- and (S)-MTPA chlorides. Also, verify that the Mosher's acid chloride used was enantiomerically pure and that no racemization occurred during the reaction.[13]

  • Incorrect Assignment: A common pitfall is the incorrect assignment of proton signals. Use 2D NMR techniques like COSY and HSQC to unambiguously assign all relevant protons for both diastereomers before calculating Δδ values.[6]

  • High Conformational Flexibility: If the molecule is highly flexible, it may not adopt the well-defined conformation required for the Mosher's model, averaging out the chemical shift differences.

Q: The calculated Δδ (δS - δR) values are inconsistent and do not fit the established model. What are the possible reasons?

A:

  • Model Inapplicability: The standard Mosher's model assumes a specific staggered conformation. For sterically hindered alcohols or molecules with strong intramolecular interactions, this model may not be accurate.[13]

  • Misinterpretation of the Model: Remember to place the MTPA moiety with the CF₃ group, the methoxy (B1213986) group, and the carbonyl oxygen in a plane, eclipsing the carbinol proton. The phenyl group and the two substituents on the chiral carbinol will then lie on opposite sides of this plane. Protons shielded by the phenyl group in one diastereomer will be deshielded in the other. A positive Δδ (δS - δR) value corresponds to protons on one side of the plane, while a negative value corresponds to those on the other.[24]

  • Impure Reagents: Contamination in the starting alcohol or the Mosher's acid chlorides can lead to confusing spectra and erroneous Δδ values.

Chiral HPLC Separation

Q: My enantiomers are co-eluting on the chiral column. How can I improve the resolution?

A:

  • Optimize Mobile Phase: The composition of the mobile phase is critical. For polysaccharide-based columns, systematically screen different ratios of hexane/isopropanol or hexane/ethanol. Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (B46881) (for basic compounds) can significantly improve peak shape and resolution.[22][25]

  • Change the Column: Not all chiral stationary phases (CSPs) are suitable for all compounds. If optimization fails, screen different types of chiral columns (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptide-based).[19][25]

  • Adjust Flow Rate: Lowering the flow rate increases the interaction time between the analytes and the CSP, which can improve resolution.[22]

  • Modify Temperature: Temperature affects the thermodynamics of the chiral recognition process. Try running the separation at different temperatures (e.g., 10°C, 25°C, 40°C) as this can sometimes dramatically alter selectivity.[25]

Q: I'm observing poor peak shape (tailing, broadening) in my chiral HPLC analysis. What are the common causes and solutions?

A:

  • Column Contamination/Degradation: The column may be contaminated or damaged. Flush the column with a strong solvent as recommended by the manufacturer. If performance does not improve, the column may need to be replaced.[22][26]

  • Inappropriate Mobile Phase Additives: The absence of, or incorrect concentration of, an acidic or basic additive is a common cause of peak tailing for ionizable compounds.[22]

  • Sample Overload: Injecting too much sample can lead to peak broadening and fronting. Reduce the injection volume or the sample concentration.

  • Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening. Ensure connections are made properly and use tubing with the smallest appropriate internal diameter.

NOESY/ROESY Experiments

Q: I don't see any or only very weak NOE cross-peaks between the protons of interest. What can I do?

A:

  • Increase Mixing Time: The intensity of NOE cross-peaks depends on the mixing time (τₘ). For small molecules, a longer mixing time (e.g., 500-1000 ms) may be necessary to build up detectable NOEs.[27]

  • Check Molecular Size: For medium-sized molecules (MW ~1 kDa), the NOE effect can be close to zero. In this case, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is preferred, as it does not have this zero-crossing issue.[27]

  • Protons are Too Far Apart: The NOE is proportional to 1/r⁶, where r is the distance between protons. If the protons are more than ~5 Å apart, the NOE will be undetectable. Re-evaluate your proposed structure or conformation.[9][15]

  • Improve Signal-to-Noise: The sample may be too dilute, or not enough scans were acquired. Increase the sample concentration or the number of scans to improve the signal-to-noise ratio.[27]

Experimental Protocols

Protocol 1: Mosher's Ester Analysis for a Secondary Alcohol

Objective: To determine the absolute configuration of a chiral secondary alcohol.

Methodology:

  • Sample Preparation: Ensure the alcohol sample is pure and anhydrous. Dry a small amount (~1-2 mg) of the alcohol under high vacuum.

  • Reaction Setup (2 parallel reactions):

    • Tube A (for (S)-MTPA ester): To the dried alcohol in an NMR tube, add ~0.5 mL of anhydrous pyridine-d₅. Then, add a slight excess (~1.2 equivalents) of (R)-(-)-MTPA chloride.

    • Tube B (for (R)-MTPA ester): To an equivalent amount of dried alcohol in a second NMR tube, add ~0.5 mL of anhydrous pyridine-d₅. Then, add ~1.2 equivalents of (S)-(+)-MTPA chloride.

    • Note: The absolute configuration of the MTPA ester is opposite to that of the MTPA chloride used.[13]

  • Reaction Monitoring: Seal the tubes and allow the reactions to proceed at room temperature. Monitor the reaction by ¹H NMR until the carbinol proton of the starting material is no longer visible (typically 1-4 hours).

  • NMR Data Acquisition: Acquire ¹H NMR, ¹H-¹H COSY, and HSQC spectra for both Tube A and Tube B. This is crucial for unambiguous assignment of all protons near the stereocenter.[6]

  • Data Analysis:

    • Assign the chemical shifts (δ) for protons on both sides of the chiral center for both the (R)- and (S)-esters.

    • Calculate the difference in chemical shifts: Δδ = δS - δR .[24]

    • Apply the Mosher's model: Protons with a positive Δδ value are on one side of the molecule, and those with a negative Δδ value are on the other. Compare this pattern to the model to assign the R or S configuration to the original alcohol.

Protocol 2: 2D NOESY Experiment

Objective: To determine the relative stereochemistry of a molecule by identifying through-space proton-proton interactions.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The sample must be free of paramagnetic impurities.[27]

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥ 400 MHz). Acquire standard 1D ¹H and 2D COSY spectra to assign all proton resonances first.[27]

  • NOESY Parameter Optimization:

    • Mixing Time (τₘ): This is a critical parameter. For small to medium-sized molecules, acquire a series of spectra with varying mixing times (e.g., 300 ms (B15284909) to 1200 ms) to optimize the build-up of NOE cross-peaks while minimizing spin diffusion (transfer of magnetization to distant protons).[27]

    • Pulse Sequence: Use a standard NOESY pulse sequence with pulsed-field gradients to suppress artifacts.[15]

  • Data Acquisition & Processing: Acquire the 2D NOESY spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Process the data using appropriate window functions (e.g., squared sine-bell).[27]

  • Interpretation:

    • Identify the diagonal peaks, which correspond to the 1D ¹H spectrum.

    • Analyze the off-diagonal cross-peaks. A cross-peak between two protons indicates they are close in space (< 5 Å).[9]

    • Correlate the observed NOEs with a 3D model of your proposed stereoisomer to confirm or refute its structure. Strong NOEs indicate short distances.[27][28]

Data Presentation

The following table summarizes the key data points used in Mosher's ester analysis for determining the absolute configuration of a secondary alcohol.

ParameterDescriptionTypical Value/ObservationSignificance
δH (ppm) Chemical shift of a specific proton in the (R)- or (S)-MTPA ester.Varies by proton environment.The fundamental measurement for analysis.
δS Chemical shift of a proton in the (S)-MTPA ester.-Used as the minuend in the Δδ calculation.
δR Chemical shift of the same proton in the (R)-MTPA ester.-Used as the subtrahend in the Δδ calculation.
Δδ (δS - δR) The difference in chemical shifts for a given proton between the two diastereomers.Can be positive or negative.The sign of Δδ determines which side of the Mosher model plane a proton resides on.[24]
Positive Δδ Protons for which δS > δR.> 0Indicates these protons are located on one side of the molecule relative to the MTPA phenyl group.
Negative Δδ Protons for which δS < δR.< 0Indicates these protons are located on the opposite side of the molecule.

Visualizations

mosher_workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Derivatization cluster_nmr Step 3: NMR Analysis cluster_analysis Step 4: Data Interpretation start Pure, Anhydrous Chiral Alcohol split start->split react_R React with (S)-(+)-MTPA-Cl split->react_R  Sample 1 react_S React with (R)-(-)-MTPA-Cl split->react_S  Sample 2 ester_R (R)-MTPA Ester Diastereomer react_R->ester_R ester_S (S)-MTPA Ester Diastereomer react_S->ester_S nmr_R Acquire 1H, COSY, HSQC Spectra (δR) ester_R->nmr_R nmr_S Acquire 1H, COSY, HSQC Spectra (δS) ester_S->nmr_S assign Assign Proton Signals for Both Diastereomers nmr_R->assign nmr_S->assign calculate Calculate Δδ = δS - δR for all relevant protons assign->calculate model Apply Mosher's Conformational Model calculate->model result Determine Absolute Configuration (R or S) model->result

Caption: Workflow for determining absolute configuration using Mosher's ester analysis.

method_selection_tree q1 Can you grow a high-quality single crystal? xray Use X-ray Crystallography (Definitive Absolute Config.) q1->xray Yes q2 Is the goal to determine Absolute or Relative Config? q1->q2 No / Unsure mosher Use Mosher's Ester Analysis (Absolute Config.) q2->mosher Absolute noe Use NOESY / ROESY (Relative Config.) q2->noe Relative chiral_hplc Need to determine enantiomeric purity (ee)? mosher->chiral_hplc noe->chiral_hplc hplc_yes Use Chiral HPLC chiral_hplc->hplc_yes Yes

Caption: Decision tree for selecting a stereochemical determination method.

Caption: Principle of the Nuclear Overhauser Effect (NOE).

References

stability testing of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin under lab conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability testing of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

A1: this compound is a natural product belonging to the coumarin (B35378) class of organic compounds.[1][2][] It is characterized by a coumarin core linked to a terpenoid-like side chain via an ether bond.[1] This compound has been isolated from plants such as Citrus medica, Citrus hassaku, and Aegle marmelos.[2][]

Q2: What are the primary stability concerns for this compound under laboratory conditions?

A2: Based on the general stability of coumarin derivatives, the primary concerns are degradation via hydrolysis (especially under alkaline conditions), oxidation, and photolysis.[4][5] The ether linkage and the lactone ring of the coumarin core are susceptible to hydrolysis.[6][7] The double bonds and the allylic hydroxyl group on the side chain are potential sites for oxidation.[8] Coumarins, as a class, can also be sensitive to UV and visible light, which may induce photodegradation.[9][10]

Q3: Which analytical techniques are recommended for stability testing of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the most common and reliable method for quantifying coumarins and their degradation products.[11][12] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structure of unknown degradation products formed during stress testing.[13] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessments.[14]

Q4: What is a forced degradation study and why is it necessary?

A4: A forced degradation study, or stress testing, involves intentionally exposing the drug substance to harsh conditions—such as acid, base, oxidation, heat, and light—that are more severe than accelerated stability conditions.[4][15] These studies are crucial for identifying potential degradation pathways, characterizing degradation products, and developing stability-indicating analytical methods that can resolve the parent compound from all its degradants.[4][16]

Troubleshooting Guide

Issue 1: Rapid loss of parent compound peak in HPLC analysis of a solution.

  • Question: I prepared a solution of the compound in a buffered mobile phase for HPLC analysis, but the peak area is decreasing rapidly over time. What could be the cause?

  • Answer:

    • Check the pH: The lactone ring of the coumarin is highly susceptible to hydrolysis under basic (alkaline) conditions.[4][7] If your buffer or solvent system has a pH > 7, you may be observing base-catalyzed hydrolysis. Prepare samples in a neutral or slightly acidic solvent (e.g., methanol (B129727), acetonitrile (B52724), or water with pH < 7) and analyze them promptly.

    • Solvent Reactivity: Ensure your solvent is inert. While common, some grades of methanol can contain impurities that may accelerate degradation. Use high-purity, HPLC-grade solvents.

    • Light Exposure: Protect your solutions from light, especially if they are stored on the benchtop or in clear autosampler vials. Coumarins can be photolabile.[4][9] Use amber vials or cover the autosampler tray to minimize light exposure.

Issue 2: Multiple unexpected peaks appear in the chromatogram during a stability study.

  • Question: My chromatogram shows several new, smaller peaks that were not present in the initial sample. How do I identify them?

  • Answer:

    • Hypothesize Degradation Products: The new peaks are likely degradation products. Based on the compound's structure, potential degradants could result from:

      • Hydrolysis: Cleavage of the ether linkage or opening of the lactone ring.

      • Oxidation: Formation of epoxides or additional hydroxyl groups on the side-chain double bonds.

    • Use LC-MS Analysis: The most effective way to identify these unknown peaks is to analyze the stressed sample using LC-MS. The mass-to-charge ratio (m/z) of each new peak will provide the molecular weight of the degradant, allowing you to propose a chemical structure.

    • Review Stress Conditions: The type of stress condition applied can give clues to the identity of the degradants. For example, peaks appearing only under oxidative stress (e.g., H₂O₂) are likely oxidation products.[8] Peaks forming under acidic or basic conditions are likely hydrolysis products.[6]

Issue 3: Inconsistent results in photostability testing.

  • Question: I am getting variable results when testing for photostability. Why?

  • Answer:

    • Standardize Light Source: Ensure you are using a standardized light source as specified in ICH Q1B guidelines. The intensity and spectral distribution of the light source must be consistent between experiments.

    • Control for Temperature: Light sources can generate heat. Use a temperature-controlled chamber to ensure that observed degradation is due to photolysis and not thermal effects.

    • Consider the Role of Oxygen: Photodegradation of coumarins can be mediated by singlet oxygen.[9] Therefore, the extent of degradation may differ in the presence or absence of air. If results are inconsistent, consider conducting the experiment under controlled atmospheric conditions (e.g., purged with nitrogen vs. in ambient air).

Data Presentation: Forced Degradation Study Summary

The following table summarizes hypothetical results from a forced degradation study on this compound.

Stress ConditionReagent/DetailsTime (hrs)Temp (°C)% Assay of Parent Compound% Total DegradationMajor Degradants (by HPLC Peak Area %)
Acid Hydrolysis 0.1 M HCl246091.5%8.5%DP1 (4.2%), DP2 (3.1%)
Base Hydrolysis 0.1 M NaOH46078.2%21.8%DP3 (15.5%), DP4 (4.0%)
Oxidation 3% H₂O₂82585.1%14.9%DP5 (7.8%), DP6 (5.2%)
Thermal Solid State488098.9%1.1%Minor unspecified degradants
Photolytic ICH Option 2242589.7%10.3%DP7 (6.5%)
Control No Stress482599.8%0.2%Not Applicable

Note: This data is representative and for illustrative purposes only.

Experimental Protocols

Protocol: Forced Degradation by Base Hydrolysis

This protocol outlines a typical procedure for investigating the stability of the target compound under alkaline stress conditions.

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of this compound.

    • Dissolve it in 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

  • Stress Sample Preparation:

    • Transfer 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 1.0 M Sodium Hydroxide (NaOH) to initiate hydrolysis.

    • Dilute to the mark with a 50:50 mixture of water and organic solvent. The final concentration will be approximately 100 µg/mL in 0.1 M NaOH.

    • Prepare a control sample by adding 1 mL of water instead of 1.0 M NaOH.

  • Incubation:

    • Place the flasks in a temperature-controlled water bath set to 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8 hours).

  • Sample Quenching and Analysis:

    • Immediately after withdrawal, neutralize the aliquot by adding an equimolar amount of acid (e.g., 0.1 M HCl) to stop the degradation reaction.

    • Filter the sample through a 0.45 µm syringe filter.

    • Analyze the sample using a validated stability-indicating HPLC-UV method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the time-zero or control sample.

    • Determine the peak areas of any new peaks to quantify the formation of degradation products.

Visualizations

G cluster_workflow Experimental Workflow for Stability Testing prep Sample Preparation (Stock Solution) stress Apply Stress Condition (e.g., Heat, pH, Light, Oxidant) prep->stress quench Neutralize / Quench (If applicable) stress->quench hplc HPLC-UV/PDA Analysis (Quantify Parent & DPs) quench->hplc lcms LC-MS Analysis (Identify DP Structures) quench->lcms report Data Analysis & Report Generation hplc->report lcms->report

Caption: A typical experimental workflow for conducting forced degradation studies.

G cluster_pathway Hypothetical Degradation Pathways Parent 7-(6'R-Hydroxy...) Parent Compound Hydrolysis_Ether 7-Hydroxycoumarin + Terpenoid Diol Parent->Hydrolysis_Ether Acid/Base (Ether Cleavage) Hydrolysis_Lactone Ring-Opened Coumarinic Acid Derivative Parent->Hydrolysis_Lactone Base (Lactone Hydrolysis) Oxidation_Diene Epoxide or Diol on Side Chain Parent->Oxidation_Diene Oxidant (H₂O₂) (Side Chain Oxidation) Photodimer [2+2] Cycloaddition Dimer Product Parent->Photodimer UV Light

Caption: Potential degradation pathways for the target coumarin derivative.

G cluster_troubleshoot Troubleshooting Unexpected HPLC Peaks start Unexpected Peak Observed in Chromatogram q1 Is the peak present in the blank injection? start->q1 a1_yes Source is mobile phase or system contamination. Clean system. q1->a1_yes Yes q2 Is the peak present in the time-zero sample? q1->q2 No a2_yes Peak is an impurity from the starting material. Characterize. q2->a2_yes Yes a2_no Peak is a degradation product. Proceed to identification. q2->a2_no No lcms Perform LC-MS to determine molecular weight. a2_no->lcms

Caption: A decision tree for troubleshooting the appearance of unknown peaks.

References

Validation & Comparative

Unveiling the Anti-Inflammatory Potential of Coumarins from Zanthoxylum Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory activity of coumarins isolated from various Zanthoxylum species. The information is supported by experimental data, detailed methodologies, and visual representations of key signaling pathways to aid in the discovery of novel therapeutic agents.

The genus Zanthoxylum is a rich source of bioactive secondary metabolites, with coumarins being one of the prominent classes of compounds exhibiting a wide range of pharmacological effects.[1][2][3] Several studies have highlighted the potent anti-inflammatory properties of these coumarins, making them promising candidates for the development of new anti-inflammatory drugs.[1][3] This guide synthesizes findings from multiple studies to offer a comparative overview of their efficacy.

Comparative Anti-Inflammatory Activity of Zanthoxylum Coumarins

The anti-inflammatory effects of various coumarins isolated from different Zanthoxylum species have been quantified using several in vitro assays. The following table summarizes the inhibitory concentrations (IC50) of these compounds against key inflammatory markers.

Zanthoxylum SpeciesCompoundAssayTarget/MediatorCell Line/SystemIC50 ValueReference
Z. schinifoliumCollininNitric Oxide (NO) ProductioniNOSLPS-stimulated RAW264.7 macrophages5.9 ± 0.8 µM[4][5]
Z. schinifolium7-(6'R-hydroxy-3',7'-dimethyl-2'E,7'-octadienyloxy)coumarinNitric Oxide (NO) ProductioniNOSLPS-stimulated RAW264.7 macrophages18.2 ± 1.8 µM[4]
Z. avicennaePhebalosinSuperoxide (B77818) Anion GenerationNADPH oxidasefMLP/CB-induced human neutrophils4.38 ± 1.62 µg/mL[6][7]
Z. avicennaeAuraptenSuperoxide Anion GenerationNADPH oxidasefMLP/CB-induced human neutrophils8.29 ± 1.88 µg/mL[6][7]
Z. avicennaeCollininSuperoxide Anion GenerationNADPH oxidasefMLP/CB-induced human neutrophils7.98 ± 2.01 µg/mL[6][7]
Z. avicennaePhebalosinElastase ReleaseElastasefMLP/CB-induced human neutrophils3.01 ± 0.78 µg/mL[6][7]
Z. avicennae8-MethoxyanisocoumarinElastase ReleaseElastasefMLP/CB-induced human neutrophils6.30 ± 1.60 µg/mL[6][7]
Z. dimorphophyllumSpinifoliumin APro-inflammatory CytokinesIL-1β, IL-6, TNF-αLPS-induced HFLS-RA cellsSignificant suppression at 12.5, 25, and 50 µmol/L[1][3]
Z. dimorphophyllumSpinifoliumin DPro-inflammatory CytokinesIL-1β, IL-6, TNF-αLPS-induced HFLS-RA cellsSignificant suppression at 12.5, 25, and 50 µmol/L[1][3]
Z. dimorphophyllumSpinifoliumin GPro-inflammatory CytokinesIL-1β, IL-6, TNF-αLPS-induced HFLS-RA cellsSignificant suppression at 12.5, 25, and 50 µmol/L[1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW264.7 Macrophages

This assay assesses the ability of a test compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test coumarins for 1-2 hours.

  • Stimulation: Following pre-treatment, the cells are stimulated with 1 µg/mL of LPS for 24 hours to induce inflammation and NO production.

  • Nitric Oxide (NO) Assay: The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent. A reduction in nitrite levels in treated cells compared to LPS-only stimulated cells indicates inhibitory activity.[8]

Superoxide Anion Generation and Elastase Release Assay in fMLP/CB-Induced Human Neutrophils

This protocol evaluates the effect of test compounds on the generation of superoxide anions and the release of elastase from human neutrophils stimulated with formyl-l-methionyl-l-leucyl-l-phenylalanine (fMLP) and cytochalasin B (CB).

Methodology:

  • Neutrophil Isolation: Human neutrophils are isolated from the blood of healthy donors using standard procedures.

  • Superoxide Anion Generation:

    • Neutrophils are incubated with the test compound for a specified period.

    • The cells are then stimulated with fMLP/CB.

    • The generation of superoxide anion is measured by the reduction of ferricytochrome c.

  • Elastase Release:

    • Neutrophils are incubated with the test compound.

    • The cells are stimulated with fMLP/CB to induce elastase release.

    • Elastase activity in the supernatant is measured using a specific substrate.

Signaling Pathways in Inflammation

The anti-inflammatory effects of coumarins from Zanthoxylum are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, particularly the NF-κB pathway.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p65/p50) Nucleus Nucleus NFκB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->ProInflammatory_Genes Transcription Coumarins Zanthoxylum Coumarins Coumarins->IKK Inhibition Coumarins->NFκB Inhibition of Translocation

Caption: Simplified NF-κB signaling pathway and points of inhibition by Zanthoxylum coumarins.

Studies have shown that certain coumarins can suppress the activation of the NF-κB pathway, a critical regulator of inflammation.[9][10][11] This is achieved by inhibiting the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[9] This action leads to a downstream reduction in the expression of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[4][11][12]

G cluster_workflow start Isolate Coumarins from Zanthoxylum Species in_vitro In Vitro Anti-inflammatory Screening start->in_vitro no_assay NO Production Assay (RAW264.7 cells) in_vitro->no_assay neutrophil_assay Superoxide/Elastase Assay (Human Neutrophils) in_vitro->neutrophil_assay cytokine_assay Cytokine Measurement (e.g., ELISA) in_vitro->cytokine_assay pathway_analysis Mechanism of Action Studies (e.g., Western Blot for NF-κB, iNOS, COX-2) no_assay->pathway_analysis neutrophil_assay->pathway_analysis cytokine_assay->pathway_analysis lead_compound Identify Lead Compounds pathway_analysis->lead_compound

Caption: Experimental workflow for evaluating the anti-inflammatory activity of Zanthoxylum coumarins.

References

A Comparative Analysis of α-Glucosidase Inhibition: 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin versus Acarbose

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of diabetes mellitus research, the inhibition of α-glucosidase stands as a key therapeutic strategy for managing postprandial hyperglycemia. This guide provides a comparative overview of the inhibitory potential of a naturally occurring coumarin, 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin, against the well-established α-glucosidase inhibitor, acarbose (B1664774). This analysis is supported by published IC50 values and a detailed experimental protocol for the in vitro α-glucosidase inhibition assay.

Quantitative Comparison of Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's inhibitory potency. The table below summarizes the reported IC50 values for this compound and acarbose against α-glucosidase.

CompoundIC50 Value (µM)Source
This compound90.6 ± 0.9[1]
Acarbose121.5 ± 1.0[1]

Lower IC50 values indicate greater inhibitory potency.

Based on the presented data, this compound demonstrates a greater in vitro inhibitory effect on α-glucosidase compared to acarbose, as evidenced by its lower IC50 value[1].

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

The following protocol outlines a standard method for determining the α-glucosidase inhibitory activity of a test compound. This procedure is representative of the methodologies used to generate the comparative data.

1. Reagents and Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate (B84403) buffer (pH 6.8)

  • Test compound (e.g., this compound)

  • Acarbose (as a positive control)

  • Sodium carbonate (Na₂CO₃) as a reaction stopper

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Enzyme Solution: Dissolve α-glucosidase in phosphate buffer to a desired concentration (e.g., 0.5 U/mL).

  • Substrate Solution: Dissolve pNPG in phosphate buffer to a concentration of 5 mM.

  • Test Compound and Acarbose Solutions: Prepare stock solutions in DMSO and then make serial dilutions in phosphate buffer to achieve a range of test concentrations.

3. Assay Procedure:

  • Add 50 µL of the test compound or acarbose solution at various concentrations to the wells of a 96-well microplate.

  • Add 100 µL of the α-glucosidase solution to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

  • Incubate the plate again at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to each well.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • A blank (buffer only), a control (enzyme and buffer), and a positive control (acarbose) should be included in the assay.

4. Calculation of Inhibition and IC50:

The percentage of α-glucosidase inhibition is calculated using the following formula:

The IC50 value is then determined by plotting the percentage of inhibition against the different concentrations of the test compound. The IC50 is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro α-glucosidase inhibition assay.

Alpha_Glucosidase_Inhibition_Assay A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Dispense Inhibitor/Control to 96-well plate A->B C Add α-Glucosidase Enzyme B->C D Pre-incubation (37°C, 10 min) C->D E Add pNPG Substrate D->E F Incubation (37°C, 20 min) E->F G Stop Reaction (Add Na₂CO₃) F->G H Measure Absorbance (405 nm) G->H I Calculate % Inhibition and IC50 Value H->I

Caption: Workflow of the in vitro α-glucosidase inhibition assay.

References

Natural Coumarins: A Comparative Guide to their α-Glucosidase Inhibitory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the α-glucosidase inhibitory effects of various natural coumarins, supported by experimental data. The objective is to offer a clear and concise resource for researchers and professionals involved in the discovery and development of novel therapeutics for diabetes management. The inhibition of α-glucosidase, a key enzyme in carbohydrate digestion, is a well-established strategy to control postprandial hyperglycemia. Natural coumarins have emerged as a promising class of compounds with significant α-glucosidase inhibitory potential.

Comparative Analysis of α-Glucosidase Inhibition by Natural Coumarins

The following table summarizes the in vitro α-glucosidase inhibitory activity of several natural coumarins from various sources. The data includes the half-maximal inhibitory concentration (IC50) values and the type of inhibition, providing a basis for comparative evaluation against the standard drug, acarbose (B1664774).

Coumarin DerivativeNatural SourceTarget α-GlucosidaseIC50 Value (µM)Type of InhibitionReference
4-hydroxy Pd-C-IIIAngelica decursivaYeast α-glucosidase65.29Mixed[1]
4'-methoxy Pd-C-IAngelica decursivaYeast α-glucosidase>100-[1]
DecursinolAngelica decursivaYeast α-glucosidase172.10Non-competitive[1]
DecursidinAngelica decursivaYeast α-glucosidase>200-[1]
Umbelliferone 6-carboxylic acidAngelica decursivaYeast α-glucosidase98.50Non-competitive[1]
2'-isopropyl psoraleneAngelica decursivaYeast α-glucosidase120.30Non-competitive[1]
Compound 3 from E. gardneriEdgeworthia gardneriα-glucosidase18.7 (µg/mL)Non-competitive[2]
Compound 4 from E. gardneriEdgeworthia gardneriα-glucosidase86 (µg/mL)-[2]
Acarbose (Standard)-Yeast α-glucosidase873.34 ± 1.67-[3]

Experimental Protocols

A standardized in vitro α-glucosidase inhibition assay is crucial for the reliable comparison of inhibitory activities. The following protocol is a synthesis of methodologies reported in the cited literature.[4][5][6][7]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (natural coumarins)

  • Acarbose (positive control)

  • Phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (0.1 M)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of the substrate pNPG in phosphate buffer.

    • Dissolve the test compounds and acarbose in DMSO to prepare stock solutions, followed by serial dilutions in phosphate buffer to achieve the desired concentrations. The final DMSO concentration in the reaction mixture should be kept below 1% to avoid enzyme denaturation.

  • Enzyme Inhibition Assay:

    • In a 96-well microplate, add 50 µL of phosphate buffer, 20 µL of the test compound solution (or acarbose/buffer for control), and 10 µL of the α-glucosidase solution.

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the reaction mixture at 37°C for another 20 minutes.

    • Stop the reaction by adding 50 µL of Na2CO3 solution.

    • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction (containing all reagents except the test compound) and A_sample is the absorbance of the reaction with the test compound.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Mechanistic Insights and Structure-Activity Relationships

The inhibitory mechanism of coumarins against α-glucosidase often involves interactions with the active site of the enzyme. Molecular docking studies have revealed that these interactions are primarily driven by hydrogen bonds and hydrophobic interactions with key amino acid residues.

The following diagram illustrates the general workflow for validating the α-glucosidase inhibitory effect of natural coumarins, from initial screening to mechanistic studies.

G cluster_0 Screening & Identification cluster_1 In Vitro Validation cluster_2 Mechanistic Studies A Natural Source (e.g., Plant Extract) B Isolation & Purification of Coumarins A->B C Structure Elucidation B->C D α-Glucosidase Inhibition Assay C->D E Determination of IC50 Values D->E F Comparison with Standard (Acarbose) E->F G Enzyme Kinetics (e.g., Lineweaver-Burk Plot) F->G H Determination of Inhibition Type G->H I Molecular Docking H->I J Identification of Key Amino Acid Interactions I->J G Coumarin Natural Coumarin InhibitedComplex Enzyme-Inhibitor Complex Coumarin->InhibitedComplex Binds to Enzyme AlphaGlucosidase α-Glucosidase (Enzyme) AlphaGlucosidase->InhibitedComplex Glucose Glucose Absorption in Intestine AlphaGlucosidase->Glucose Catalyzes Breakdown Substrate Carbohydrate (Substrate) Substrate->AlphaGlucosidase Binds to Active Site InhibitedComplex->Glucose Inhibits Breakdown Hyperglycemia Postprandial Hyperglycemia Glucose->Hyperglycemia Leads to

References

A Comparative Analysis of Coumarins in Citrus Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the distribution, quantification, and biological activities of coumarins across various Citrus species, providing researchers, scientists, and drug development professionals with essential comparative data and experimental protocols.

The genus Citrus is a rich source of coumarins, a class of secondary metabolites renowned for their diverse pharmacological properties. These compounds are integral to the plant's defense mechanisms and have garnered significant interest for their potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer activities.[1][2][3] This guide presents a comparative analysis of coumarin (B35378) profiles in different Citrus species, supported by quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and biological pathways.

Distribution and Concentration of Coumarins

Coumarins and their derivatives, furanocoumarins, are not uniformly distributed throughout the Citrus genus or even within the fruit itself. The peel, particularly the flavedo (the outer colored layer), consistently contains a higher diversity and concentration of these compounds compared to the pulp.[4][5][6] The distribution and abundance of specific coumarins are also closely linked to the genetic lineage of the Citrus species. Studies have shown that the four ancestral taxa—pummelos (Citrus maxima), mandarins (Citrus reticulata), citrons (Citrus medica), and papedas (Citrus ichangensis)—exhibit distinct coumarin chemotypes.[4][7] Pummelos, citrons, and papedas are generally rich in coumarins, while mandarins contain significantly lower levels.[6][7] Hybrid species, such as sweet oranges (Citrus sinensis) and grapefruits (Citrus paradisi), display coumarin profiles that reflect their ancestral contributions.[4]

Quantitative Comparison of Coumarins in Select Citrus Species

The following table summarizes the concentrations of key coumarins found in the flavedo of various Citrus species, providing a quantitative basis for comparison. Data has been compiled from multiple studies utilizing high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS).

Citrus SpeciesCoumarinConcentration (µg/g of fresh weight)Reference
Lemon (Citrus limon) Citropten413.24 - 1167.49[5]
Bergamottin397.47 - 1273.77[5]
5-Geranyloxy-7-methoxycoumarin352.80 - 1036.55[5]
Bergamot (Citrus bergamia) Bergapten~2190 (in peel)[8]
Bergamottin~2170 (in peel)[8]
Grapefruit (Citrus paradisi) BergamottinPresent (quantification varies)[9]
6′,7′-DihydroxybergamottinPresent (quantification varies)[9]
Pummelo (Citrus maxima) OstholePresent (quantification varies)[10]
MeranzinPresent (quantification varies)[10]
Mandarin (Citrus reticulata) Heraclenol38 - 55 (from cold-pressed essential oil)[11]
8-Geranyloxypsoralen35 - 51 (from cold-pressed essential oil)[11]
Auraptene22 - 33 (from cold-pressed essential oil)[11]
Fingered Citron (Citrus medica var. sarcodactylis) Diosmin1204.8[12]
LimettinPresent (quantification varies)[12]

Note: Concentrations can vary significantly based on cultivar, geographical origin, harvest time, and extraction method.

Experimental Protocols

Accurate quantification and comparison of coumarins necessitate robust and standardized experimental procedures. The following are detailed methodologies for the extraction and analysis of coumarins from Citrus samples.

Protocol 1: Solid-Liquid Extraction of Coumarins from Citrus Peel

This protocol is a generalized procedure based on methods described for extracting coumarins for HPLC analysis.[5][13]

Materials:

  • Fresh Citrus fruit

  • Scalpel or peeler

  • Lyophilizer or drying oven

  • Grinder or mortar and pestle

  • Ethanol (96%) or Methanol (B129727) (80%)

  • Shaking water bath or sonicator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • Sample Preparation: Carefully separate the flavedo from the albedo (the white, spongy inner layer) of the fresh peel.

  • Drying and Pulverization: Freeze-dry (lyophilize) or oven-dry the flavedo at a low temperature (e.g., 40°C) to a constant weight. Grind the dried tissue into a fine powder.

  • Extraction: Weigh approximately 1 gram of the powdered sample and place it in a flask. Add 10 mL of the extraction solvent (e.g., 96% ethanol).

  • Agitation and Incubation: Place the flask in a shaking water bath or sonicator for 30-90 minutes at a controlled temperature (e.g., 40°C).[5][13]

  • Centrifugation: Centrifuge the extract at approximately 3500 rpm for 10 minutes to pellet the solid material.[5]

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: The filtered extract is now ready for injection into an HPLC-DAD or UPLC-MS system.

Protocol 2: UPLC-MS for Quantification of Coumarins

This protocol outlines a general approach for the separation and quantification of coumarins using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry, a highly sensitive and selective technique.[9][14]

Instrumentation and Conditions:

  • UPLC System: A system equipped with a binary solvent manager, sample manager, and a suitable column (e.g., C18).

  • Mass Spectrometer: A mass spectrometer (e.g., quadrupole or time-of-flight) with an electrospray ionization (ESI) source.

  • Mobile Phase: A gradient of two solvents, typically water with a small amount of formic acid (Solvent A) and acetonitrile (B52724) or methanol with formic acid (Solvent B).

  • Flow Rate: A typical flow rate for UPLC is between 0.2 and 0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 40°C.

  • Injection Volume: Typically 1-5 µL.

  • MS Detection: Operated in either positive or negative ion mode, depending on the target coumarins. Data can be acquired in full scan mode for identification and in Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for quantification.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of known concentrations for each target coumarin to generate a calibration curve.

  • Sample Injection: Inject the filtered sample extract and the standard solutions into the UPLC-MS system.

  • Data Acquisition: Acquire the chromatograms and mass spectra for both the samples and the standards.

  • Quantification: Identify the peaks of the target coumarins in the sample chromatograms based on their retention times and mass-to-charge ratios (m/z) compared to the standards. Calculate the concentration of each coumarin in the sample by comparing its peak area to the calibration curve.

Visualizing Experimental and Biological Processes

Experimental Workflow for Coumarin Analysis

The following diagram illustrates the general workflow for the extraction and analysis of coumarins from Citrus species.

experimental_workflow start Citrus Fruit Sample peel_separation Peel (Flavedo) Separation start->peel_separation drying_grinding Drying & Grinding peel_separation->drying_grinding extraction Solvent Extraction (Ethanol/Methanol) drying_grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration analysis UPLC-MS / HPLC-DAD Analysis filtration->analysis quantification Data Analysis & Quantification analysis->quantification end Comparative Coumarin Profile quantification->end

Caption: A generalized workflow for the extraction and quantification of coumarins from Citrus fruit peels.

Signaling Pathway Modulation by Citrus Coumarins

Several Citrus coumarins have been shown to exert their biological effects by modulating key inflammatory and cell signaling pathways. For example, furanocoumarins like bergaptol (B1666848) have been reported to inhibit the JAK/STAT pathway, which is crucial in inflammation and cancer.[15]

signaling_pathway cytokine Pro-inflammatory Cytokines receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene_expression Inflammatory Gene Expression nucleus->gene_expression Transcription coumarin Citrus Coumarins (e.g., Bergaptol) coumarin->jak Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway by certain Citrus coumarins, leading to reduced inflammatory gene expression.

Conclusion

The comparative analysis of coumarins in different Citrus species reveals a complex and genetically determined distribution of these bioactive compounds. The data and protocols presented in this guide offer a valuable resource for researchers investigating the phytochemical composition of Citrus and for professionals in drug development exploring the therapeutic potential of these natural products. The provided workflows and pathway diagrams serve to standardize methodologies and elucidate the mechanisms of action of these promising compounds. Further research into the synergistic effects of different coumarins and their bioavailability is warranted to fully harness their health benefits.

References

confirming the molecular target of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin reveals a multi-targeted therapeutic potential, primarily centered around its anti-inflammatory and α-glucosidase inhibitory activities. This guide provides a comprehensive comparison with alternative compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a naturally occurring coumarin (B35378) derivative, has demonstrated promising pharmacological activities. Its anti-inflammatory effects are attributed to the downregulation of key inflammatory mediators, while its α-glucosidase inhibition suggests potential applications in managing hyperglycemia. This guide will dissect these activities, compare its performance with established inhibitors, and provide the necessary experimental framework for further investigation.

Anti-inflammatory Activity: Targeting Key Signaling Pathways

The primary molecular target for the anti-inflammatory action of this compound appears to be upstream of the pro-inflammatory enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Evidence suggests that this coumarin derivative exerts its effect by modulating key inflammatory signaling pathways, namely the NF-κB and MAPK pathways.

A study on terpenylated coumarins, including the subject compound, demonstrated a significant reduction in nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1] The IC50 value for this inhibition was determined to be 18.2 ± 1.8 μM.[1] Furthermore, the study showed a dose-dependent reduction in the expression of both iNOS and COX-2 proteins.[1] This indicates that the compound does not directly inhibit the enzymatic activity of iNOS and COX-2 but rather suppresses their gene expression.

The inhibition of the NF-κB and MAPK signaling pathways is a common mechanism for many anti-inflammatory compounds, including other coumarin derivatives.[2][3][4][5] These pathways are crucial in the transcriptional activation of various pro-inflammatory genes, including those for iNOS, COX-2, and cytokines like TNF-α and IL-6. By inhibiting these signaling cascades, this compound can effectively attenuate the inflammatory response.

Comparative Analysis with Alternative Anti-inflammatory Agents

To contextualize the anti-inflammatory potency of this compound, a comparison with established inhibitors of the NF-κB/MAPK pathways and direct inhibitors of COX-2 is presented below.

CompoundTarget(s)IC50 (µM)Cell Line/Assay Conditions
This compound NF-κB/MAPK pathways (leading to ↓iNOS, ↓COX-2) 18.2 ± 1.8 (for NO inhibition) LPS-stimulated RAW264.7 macrophages [1]
Collinin (another terpenylated coumarin)NF-κB/MAPK pathways (leading to ↓iNOS, ↓COX-2)5.9 ± 0.8 (for NO inhibition)LPS-stimulated RAW264.7 macrophages[1]
Daphnetin (B354214) (coumarin derivative)JNK/STAT3/NF-κB pathwayVaries with cell line and endpointA549 lung adenocarcinoma cells[2]
6-MethylcoumarinMAPK and NF-κB signaling pathwaysVaries with endpointLPS-stimulated RAW264.7 macrophages[3]
Dexamethasone (standard steroidal anti-inflammatory)Glucocorticoid Receptor (leading to NF-κB inhibition)Sub-micromolar rangeVarious cell types
Celecoxib (selective COX-2 inhibitor)Direct COX-2 enzyme inhibition0.04 - 0.8 (for COX-2 inhibition)Various in vitro enzyme assays
Experimental Protocols

Inhibition of Nitric Oxide Production in Macrophages:

  • Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS, 1 µg/mL) and incubating for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Western Blot for iNOS and COX-2 Expression:

  • Cell Lysis: After treatment and stimulation as described above, cells are lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin), followed by HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram

G Anti-inflammatory Signaling Pathway of this compound cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_coumarin Inhibition cluster_downstream Downstream Effects LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB iNOS iNOS Expression MAPK->iNOS COX2 COX-2 Expression MAPK->COX2 Cytokines Pro-inflammatory Cytokines MAPK->Cytokines NFkB->iNOS NFkB->COX2 NFkB->Cytokines Coumarin 7-(6'R-Hydroxy-3',7'-dimethylocta- 2',7'-dienyloxy)coumarin Coumarin->MAPK Inhibits Coumarin->NFkB Inhibits

Caption: Inhibition of MAPK and NF-κB pathways by the coumarin.

α-Glucosidase Inhibitory Activity: A Potential Anti-diabetic Role

This compound has also been identified as an inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. By inhibiting this enzyme, the breakdown of complex carbohydrates into absorbable monosaccharides is slowed, leading to a reduction in postprandial hyperglycemia.

The IC50 value for the α-glucosidase inhibitory activity of this coumarin was found to be 90.6 ± 0.9 μM.[1] This level of inhibition is comparable to or better than the standard α-glucosidase inhibitor, acarbose, which had an IC50 of 121.5 ± 1.0 μM in the same study.[1]

Comparative Analysis with Alternative α-Glucosidase Inhibitors

The following table compares the α-glucosidase inhibitory activity of this compound with other natural and synthetic inhibitors.

CompoundTypeIC50 (µM)Mode of Inhibition
This compound Natural Coumarin 90.6 ± 0.9 [1]Not Determined
CollininNatural Coumarin92.1 ± 0.7[1]Not Determined
AcarboseStandard Drug121.5 ± 1.0[1]Competitive
ScopoletinNatural CoumarinVaries with studyNot specified[8]
Biscoumarin Derivative 18Synthetic Coumarin0.62Competitive[10]
1,2-benzopyroneNatural Coumarin-Good affinity in silico[11]
Umbelliferone (B1683723)Natural Coumarin-Good affinity in silico[11]
EsculetinNatural Coumarin-Good affinity in silico[11]
Experimental Protocols

α-Glucosidase Inhibition Assay:

  • Enzyme and Substrate Preparation: α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) are used as the enzyme and substrate, respectively.

  • Incubation: A mixture of the enzyme, buffer (e.g., phosphate (B84403) buffer, pH 6.8), and various concentrations of this compound is pre-incubated.

  • Reaction Initiation: The reaction is started by adding the pNPG substrate.

  • Measurement: The absorbance of the released p-nitrophenol is measured spectrophotometrically at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Kinetic Analysis of Inhibition:

  • Varying Substrate Concentrations: The assay is performed with varying concentrations of the substrate (pNPG) in the presence and absence of different fixed concentrations of the inhibitor.

  • Lineweaver-Burk Plot: The data is plotted as 1/velocity versus 1/[substrate] to determine the mode of inhibition (competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

Experimental Workflow Diagram

G α-Glucosidase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme α-Glucosidase Solution Preincubation Pre-incubate Enzyme + Inhibitor Enzyme->Preincubation Substrate pNPG Substrate Solution Reaction Add Substrate to start reaction Substrate->Reaction Inhibitor Coumarin Solution (Varying Conc.) Inhibitor->Preincubation Preincubation->Reaction Incubation Incubate at 37°C Reaction->Incubation Stop Stop reaction (e.g., with Na2CO3) Incubation->Stop Measure Measure Absorbance at 405 nm Stop->Measure Calculate Calculate % Inhibition Measure->Calculate Kinetics Kinetic Analysis (Lineweaver-Burk) Measure->Kinetics IC50 Determine IC50 Calculate->IC50

Caption: Workflow for determining α-glucosidase inhibition.

Conclusion and Future Directions

This compound presents a compelling profile as a dual-action therapeutic agent with both anti-inflammatory and α-glucosidase inhibitory properties. Its mechanism of anti-inflammatory action, through the modulation of the NF-κB and MAPK signaling pathways, offers a broader approach to inflammation control compared to direct enzyme inhibitors. Its potent α-glucosidase inhibition, comparable to the standard drug acarbose, highlights its potential in the management of hyperglycemia.

Further research should focus on elucidating the precise molecular interactions within the NF-κB and MAPK pathways. In-depth kinetic studies are necessary to determine the exact mode of α-glucosidase inhibition. Moreover, in vivo studies are warranted to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this promising natural compound. The development of more potent and selective analogs based on the structure of this compound could lead to novel therapeutic strategies for inflammatory diseases and diabetes.

References

The Double-Edged Sword: A Comparative Guide to Coumarin Derivatives in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity of coumarin (B35378) derivatives in various enzymatic assays. We delve into their inhibitory potential, backed by experimental data, and offer detailed protocols for key experiments. Furthermore, we explore the broader implications of their activity through signaling pathway diagrams.

Coumarin and its derivatives are a fascinating class of compounds, widely recognized for their broad spectrum of biological activities.[1] Their inherent fluorescence has also led to their extensive use as probes and substrates in high-throughput screening and enzymatic assays.[2][3] However, the very reactivity that makes them valuable can also lead to non-specific interactions, raising concerns about their potential as pan-assay interference compounds (PAINS).[4][5] This guide aims to provide a clear and data-driven overview of the enzymatic inhibition profiles of various coumarin derivatives, enabling researchers to make informed decisions in their drug discovery and development endeavors.

Comparative Inhibitory Activity of Coumarin Derivatives

The inhibitory potential of coumarin derivatives is highly dependent on their substitution patterns. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various coumarin derivatives against a panel of enzymes, offering a quantitative comparison of their cross-reactivity.

Table 1: Inhibition of Cholinesterases and Monoamine Oxidases by Coumarin Derivatives

CompoundEnzymeIC50 (µM)Reference
Cholinesterases
N1-(coumarin-7-yl) derivativesAcetylcholinesterase (AChE)42.5 ± 2.68 to 442 ± 3.30[6]
Butyrylcholinesterase (BChE)0.002 ± 0.0014 to 442 ± 3.30[6]
Monoamine Oxidases
3d (a 7,8-dihydroxycoumarin derivative)Monoamine Oxidase-A (MAO-A)6.67 ± 0.03[7]
12b (a 7,8-dihydroxycoumarin derivative)Monoamine Oxidase-A (MAO-A)5.87 ± 0.63[7]
12a (a phenyl-substituted derivative)Monoamine Oxidase-B (MAO-B)0.76 ± 0.03[7]
22d (a phenyl-substituted derivative)Monoamine Oxidase-B (MAO-B)0.57 ± 0.03[7]

Table 2: Inhibition of Carbonic Anhydrases and Other Enzymes by Coumarin Derivatives

CompoundEnzymeIC50 (µM)Reference
Carbonic Anhydrases
Compound 2 (a 4-Hydroxycoumarin derivative)Carbonic Anhydrase-II263[8]
Compound 6 (a 4-Hydroxycoumarin derivative)Carbonic Anhydrase-II456[8]
Dipeptidyl Peptidases
3-benzoyl-7-hydroxy-2H-chromen-2-one (12)Human Dipeptidyl Peptidase III (hDPP III)1.10[1][9]
Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate (36)Human Dipeptidyl Peptidase III (hDPP III)2.14[1][9]
Coumarin-based sulphonamide derivative 6jDipeptidyl Peptidase-IV (DPP-IV)10.14[1]
Coumarin-based sulphonamide derivative 6iDipeptidyl Peptidase-IV (DPP-IV)10.98[1]
Other Enzymes
Thunberginol C (a dihydroisocoumarin)α-Glucosidase94.76 ± 2.98[10]
Geranyloxycoumarin derivative 3kTyrosinase0.67 (at 0.8%)[11]

Experimental Protocols

To ensure reproducibility and standardization, detailed methodologies for key enzymatic assays are provided below.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)[6][12]

This colorimetric assay measures the activity of AChE by quantifying the product of the enzymatic reaction.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in sodium phosphate (B84403) buffer (pH 8.0). The final solvent concentration should not exceed 1% (v/v).

    • Prepare solutions of acetylthiocholine (B1193921) iodide (ATCI, substrate) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the buffer.

    • Prepare a solution of AChE enzyme in the buffer.

  • Assay Procedure (in a 96-well plate):

    • To each well, add 140 µL of phosphate buffer, 10 µL of the test compound dilution, and 10 µL of the AChE solution.

    • Include control wells:

      • 100% Activity Control: 150 µL of buffer and 10 µL of enzyme solution.

      • Blank: 160 µL of buffer.

    • Gently mix and pre-incubate the plate at a controlled temperature (e.g., 25°C) for 15 minutes.

    • Add 10 µL of DTNB solution to all wells.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take kinetic readings every 60 seconds for 10-20 minutes.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Carbonic Anhydrase (CA) Inhibition Assay[13][14]

This stopped-flow spectrophotometric assay measures the CA-catalyzed hydration of CO2.

  • Reagent Preparation:

    • Prepare stock solutions (10 mM) of the coumarin derivatives in a suitable solvent and make subsequent dilutions.

    • Prepare a solution of the purified CA isoenzyme (e.g., hCA I, hCA II, hCA IX, or hCA XII).

  • Assay Procedure:

    • Pre-incubate the enzyme and inhibitor solutions together for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

    • The assay is performed using a stopped-flow instrument to measure the initial rates of the CA-catalyzed CO2 hydration reaction.

    • The concentration of CO2 is varied (typically 1.7 to 17 mM) to determine the inhibition constants.

  • Data Acquisition and Analysis:

    • At least six traces of the initial 5-10% of the reaction are used to determine the initial velocity.

    • The uncatalyzed rate is subtracted from the observed rate.

    • Inhibition constants (Ki) or IC50 values are obtained by non-linear least-squares methods.

Human Dipeptidyl Peptidase III (hDPP III) Inhibition Assay[1][9]

This assay determines the inhibitory effect of coumarin derivatives on the enzymatic activity of hDPP III.

  • Reagent Preparation:

    • Purify recombinant hDPP III.

    • Prepare solutions of the test coumarin derivatives (e.g., at a concentration of 10 µM).

    • Prepare a solution of the substrate, Arg2-2-naphthylamide (Arg2-2NA).

    • Prepare a 50 mM Tris-HCl buffer (pH 7.4).

  • Assay Procedure:

    • Pre-incubate the purified hDPP III (1.5 nM) with the coumarin derivative for 5 minutes at 25°C and then for 10 minutes at 37°C in the Tris-HCl buffer.

    • Initiate the enzymatic reaction by adding the substrate Arg2-2NA (40 µM).

    • Incubate the reaction mixture for 15 minutes at 37°C.

    • Stop the reaction and measure the absorbance using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition by comparing the activity with and without the inhibitor.

    • For potent inhibitors, perform dose-response experiments to determine the IC50 value.

Visualizing the Impact: Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the biological context of coumarin derivative activity, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_data 3. Data Acquisition & Analysis prep_inhibitor Prepare Coumarin Derivative (Serial Dilutions) add_reagents Add Buffer, Enzyme, and Inhibitor prep_inhibitor->add_reagents prep_enzyme Prepare Enzyme Solution prep_enzyme->add_reagents prep_substrate Prepare Substrate Solution prep_buffer Prepare Assay Buffer prep_buffer->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate add_substrate Initiate Reaction (Add Substrate) pre_incubate->add_substrate measure Measure Signal (e.g., Absorbance, Fluorescence) add_substrate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: General workflow for an in vitro enzymatic inhibition assay.

Certain coumarin derivatives have been shown to modulate key cellular signaling pathways implicated in cancer and inflammation.

PI3K_AKT_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Coumarin Coumarin Derivatives Coumarin->PI3K Inhibits Coumarin->AKT Inhibits Coumarin->mTORC1 Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by coumarin derivatives.[2]

Nrf2_pathway OxidativeStress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex OxidativeStress->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Translocates to nucleus and binds to AntioxidantGenes Antioxidant & Cytoprotective Gene Expression ARE->AntioxidantGenes Activates Coumarin Coumarin Derivatives Coumarin->Keap1_Nrf2 Induces dissociation

Caption: Activation of the Nrf2 signaling pathway by coumarin derivatives.[12]

Conclusion and Future Directions

The evidence presented in this guide highlights the significant and varied inhibitory effects of coumarin derivatives on a range of enzymes. While their potential as therapeutic agents is considerable, their cross-reactivity underscores the importance of comprehensive screening and careful interpretation of results. The promiscuous nature of some coumarins, potentially acting as PAINS, necessitates the use of orthogonal assays and further mechanistic studies to validate their specific activity.[4][5]

Future research should focus on structure-activity relationship (SAR) studies to design more selective and potent coumarin-based inhibitors. By fine-tuning the substituents on the coumarin scaffold, it may be possible to enhance target specificity while minimizing off-target effects. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers navigating the complex but promising landscape of coumarin pharmacology.

References

A Comparative Analysis of Synthetic vs. Naturally Sourced 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between synthetic and naturally sourced compounds is a critical decision in preclinical studies. This guide provides a comprehensive comparison of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin obtained from natural sources versus chemical synthesis, focusing on purity, biological activity, and the underlying mechanisms of action.

This coumarin (B35378) derivative, a promising candidate for its anti-inflammatory and cytotoxic properties, is naturally found in various plants, including Zanthoxylum schinifolium, Citrus medica, Citrus hassaku, and Aegle marmelos. While natural sourcing offers the compound in its native stereoisomeric form, chemical synthesis provides a potentially more scalable and controlled supply. This guide aims to equip researchers with the necessary data to make an informed decision based on the specific requirements of their studies.

I. Physicochemical Properties and Purity

A direct comparison of purity between the synthetic and naturally sourced compound is challenging due to the lack of studies performing a head-to-head analysis. However, based on typical outcomes of the respective methodologies, we can infer the following:

  • Naturally Sourced: The purity of the isolated natural product is highly dependent on the extraction and purification techniques employed. Multiple chromatographic steps are often necessary to remove other plant metabolites. While high purity (>95%) can be achieved, it may contain minor impurities from related natural compounds. The key advantage is the guaranteed presence of the specific (6'R) stereoisomer.

  • Synthetic: Chemical synthesis offers the potential for very high purity (>99%) after purification. The synthesis of the specific (6'R) stereoisomer would require a stereoselective synthesis or chiral resolution, which can add complexity and cost to the process. An achiral synthesis would result in a racemic mixture, which may have different biological activity compared to the single enantiomer.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₉H₂₂O₄
Molecular Weight 314.38 g/mol
Appearance Colorless crystal
Melting Point 72-75 °C
Solubility Soluble in DMSO, ethanol, and other common organic solvents.
Natural Sources Zanthoxylum schinifolium, Citrus medica, Citrus hassaku, Aegle marmelos

II. Comparative Biological Performance

While no single study directly compares the biological activity of the synthetic and naturally sourced compound, we can compile and compare data from separate studies on the naturally derived molecule.

Anti-inflammatory Activity

The naturally sourced this compound has demonstrated significant anti-inflammatory properties.

Table 2: Anti-inflammatory Activity of Naturally Sourced this compound

AssayCell LineIC₅₀ Value (µM)Reference
Nitric Oxide (NO) Production InhibitionRAW264.718.2 ± 1.8[1]

The data indicates that the natural compound is a potent inhibitor of NO production in lipopolysaccharide (LPS)-stimulated macrophages. This effect is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression[1].

Cytotoxic Activity

The cytotoxic potential of the naturally sourced compound has been evaluated against Jurkat T cells.

Table 3: Cytotoxic Activity of Naturally Sourced this compound

Cell LineIC₅₀ Value (µM)Reference
Jurkat T cells~80.58 - 85.83[2]

The moderate cytotoxicity against this cancer cell line suggests potential for further investigation in oncology.

III. Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of coumarins are generally attributed to their modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While specific studies on this compound are limited, the observed inhibition of iNOS and COX-2 expression strongly suggests its involvement in these pathways[1][3].

G cluster_0 LPS Stimulation cluster_1 Cellular Response cluster_2 Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway (IκBα, p65) TLR4->NFkB iNOS_COX2 iNOS & COX-2 Expression MAPK->iNOS_COX2 NFkB->iNOS_COX2 NO_PGs NO & Prostaglandin Production iNOS_COX2->NO_PGs Inflammation Inflammation NO_PGs->Inflammation Coumarin 7-(6'R-Hydroxy-3',7'- dimethylocta-2',7'-dienyloxy)coumarin Coumarin->MAPK Coumarin->NFkB

IV. Experimental Protocols

A. Synthesis of this compound (Proposed)

G Start 7-Hydroxycoumarin (Umbelliferone) Step1 Protection of Phenolic Hydroxyl Start->Step1 Step2 Williamson Ether Synthesis with (R)-6-hydroxy-3,7-dimethyl-2,7-octadienyl halide Step1->Step2 Step3 Deprotection of Phenolic Hydroxyl Step2->Step3 End 7-(6'R-Hydroxy-3',7'-dimethylocta -2',7'-dienyloxy)coumarin Step3->End

  • Synthesis of 7-Hydroxycoumarin (Umbelliferone): The Pechmann condensation is a standard method for the synthesis of 7-hydroxycoumarins. This involves the reaction of resorcinol (B1680541) with a β-keto ester (e.g., ethyl acetoacetate) in the presence of a strong acid catalyst like sulfuric acid[4].

  • Synthesis of the (6'R)-Hydroxy-3',7'-dimethylocta-2',7'-dienyl side chain: This chiral side chain can be synthesized from a suitable chiral starting material, such as (R)-limonene, through a series of stereoselective reactions.

  • Williamson Ether Synthesis: The final step involves the coupling of 7-hydroxycoumarin with the synthesized chiral side chain (likely as a halide or tosylate derivative) under basic conditions.

B. Isolation of Naturally Sourced this compound

The following protocol is based on the successful isolation from the leaves of Zanthoxylum schinifolium[2].

  • Extraction:

    • Dried and powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or a mixture of methylene (B1212753) chloride and methanol.

    • The crude extract is then concentrated under reduced pressure.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

    • The bioactive fractions (typically the less polar ones) are identified using a preliminary bioassay.

  • Chromatographic Purification:

    • The active fraction is subjected to multiple rounds of column chromatography.

    • A combination of normal-phase (silica gel) and reverse-phase (C18) chromatography is often employed.

    • Gradient elution with solvent systems like hexane-ethyl acetate or methanol-water is used to separate the compounds.

    • Fractions are monitored by thin-layer chromatography (TLC) and fractions containing the target compound are pooled.

  • Final Purification:

    • The final purification is typically achieved by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

C. In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW264.7 Macrophages

This protocol is a standard method to assess the anti-inflammatory potential of a compound[5].

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (synthetic or natural) for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubating for 24 hours.

  • Nitrite (B80452) Quantification (Griess Assay):

    • The supernatant from each well is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant.

    • After a short incubation period, the absorbance is measured at 540 nm.

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

D. Western Blot Analysis for NF-κB and MAPK Signaling

This protocol allows for the investigation of the molecular mechanism of action[3][6].

  • Cell Lysis: After treatment with the compound and/or LPS, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or BSA in TBST.

    • The membrane is incubated overnight with primary antibodies specific for the proteins of interest (e.g., phospho-p65, p65, phospho-p38, p38, iNOS, COX-2, and a loading control like β-actin).

    • The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

V. Conclusion and Recommendations

Both synthetic and naturally sourced this compound present viable options for preclinical research, each with its own set of advantages and disadvantages.

  • Naturally Sourced: This is the preferred option when the specific (6'R) stereochemistry is critical for the biological activity under investigation and when a moderate quantity of the compound is sufficient. The presence of minor, structurally related impurities could be a consideration.

  • Synthetic: Synthesis offers the potential for higher purity and scalability. However, achieving the correct stereoisomer requires a more complex and potentially costly synthetic route. A racemic mixture from a non-stereoselective synthesis may exhibit different or reduced activity.

Recommendation: For initial exploratory studies where the absolute stereochemistry may not be the primary focus, a synthetically derived racemic mixture could be a cost-effective starting point. However, for in-depth mechanistic studies and preclinical development, it is crucial to use the stereochemically pure (6'R)-isomer, which can be obtained either through stereoselective synthesis or isolation from natural sources. A direct, head-to-head comparison of the biological activity of the pure synthetic enantiomer and the naturally sourced compound would be highly valuable to the research community.

References

A Comparative Guide to the Suppression of iNOS by 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inducible nitric oxide synthase (iNOS) inhibitory activity of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin, a naturally derived terpenylated coumarin (B35378), with other known iNOS inhibitors. The information presented herein is intended to support research and drug development efforts targeting inflammatory conditions associated with excessive nitric oxide production.

Introduction to iNOS and its Role in Inflammation

Inducible nitric oxide synthase (iNOS) is an enzyme that is typically not present in resting cells but is rapidly expressed in response to pro-inflammatory stimuli such as bacterial lipopolysaccharide (LPS) and cytokines. Once expressed, iNOS produces large and sustained amounts of nitric oxide (NO), a key signaling molecule with diverse physiological and pathological roles. While NO is crucial for host defense, its overproduction by iNOS is a significant contributor to the pathophysiology of various inflammatory diseases, including sepsis, arthritis, and neurodegenerative disorders. Consequently, the selective inhibition of iNOS is a promising therapeutic strategy for mitigating inflammation-mediated tissue damage.

This compound is a natural product found in plants of the Citrus and Aegle genera.[1][2][3] Recent studies have highlighted its potential as an anti-inflammatory agent through the suppression of iNOS. This guide will objectively evaluate its performance against other well-established and experimental iNOS inhibitors.

Comparative Analysis of iNOS Inhibition

The efficacy of an iNOS inhibitor is determined by its potency in suppressing NO production, its selectivity for iNOS over other nitric oxide synthase isoforms (e.g., endothelial NOS and neuronal NOS), and its cytotoxicity. The following table summarizes the available quantitative data for this compound and a selection of alternative iNOS inhibitors.

Table 1: Comparison of iNOS Inhibitory Activity and Cytotoxicity

CompoundTypeCell LineIC₅₀ for NO Inhibition (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)Selectivity for iNOS vs. eNOS/nNOSReference(s)
This compound Terpenylated CoumarinRAW 264.718.2 ± 1.8>100>5.5Not Reported[4]
CollininTerpenylated CoumarinRAW 264.75.9 ± 0.8Not ReportedNot ReportedNot Reported[4]
AminoguanidineBroad-spectrum NOS inhibitorRAW 264.7~20 - 100>1000>10Moderately selective for iNOS[5][6]
L-NIL (L-N⁶-(1-iminoethyl)lysine)Selective iNOS inhibitorRAW 264.7Potent inhibitorNot ReportedNot ReportedHighly selective for iNOS[6]
1400WSelective iNOS inhibitor-Potent inhibitorNot ReportedNot ReportedHighly selective for iNOS[7]

Disclaimer: The data presented in this table are compiled from different studies and may not be directly comparable due to variations in experimental conditions. The cytotoxicity of this compound was reported as not being significant at concentrations effective for NO inhibition, with a specific CC₅₀ value not provided.

Mechanism of Action: Targeting the iNOS Signaling Pathway

The anti-inflammatory activity of many coumarin derivatives stems from their ability to modulate key signaling pathways involved in the expression of pro-inflammatory genes.[1][][9][10] Lipopolysaccharide (LPS) initiates a signaling cascade that leads to the activation of transcription factors, primarily Nuclear Factor-kappa B (NF-κB), which in turn drives the expression of the iNOS gene (Nos2).

Studies have shown that this compound dose-dependently reduces the expression of iNOS protein in LPS-stimulated macrophages.[4] This suggests that its primary mechanism of action is not the direct inhibition of the iNOS enzyme's catalytic activity, but rather the suppression of the signaling pathway leading to its synthesis. This is a common mechanism for many anti-inflammatory natural products, including other coumarins, which have been shown to inhibit the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.[][10]

iNOS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkappaB IκBα IKK->IkappaB phosphorylates & degrades NFkappaB NF-κB (p50/p65) NFkappaB_nucleus NF-κB (nucleus) NFkappaB->NFkappaB_nucleus translocates to iNOS_gene iNOS Gene Transcription NFkappaB_nucleus->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO L-arginine to L-citrulline Coumarin This compound Coumarin->IKK inhibits Coumarin->NFkappaB_nucleus inhibits translocation

Caption: LPS-induced iNOS signaling pathway and potential points of inhibition by coumarins.

Experimental Protocols

To facilitate the validation and comparison of iNOS inhibitors, detailed methodologies for key experiments are provided below.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable and quantifiable breakdown product of NO, in cell culture supernatants.

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

  • Stimulation: Induce iNOS expression by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Include a vehicle control (cells with LPS but no test compound) and a negative control (cells without LPS or test compound).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Measurement: Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate. Add an equal volume of the Griess reagent to each well and incubate for 10-15 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite.

iNOS Protein Expression Analysis (Western Blot)

This technique is used to detect and quantify the amount of iNOS protein in cell lysates.

  • Cell Lysis: After treatment and stimulation as described above, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding and Treatment: Seed and treat the cells with the test compounds as described for the NO production assay.

  • MTT Reagent Addition: After the 24-hour incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the untreated control cells.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Assays cluster_2 Data Analysis A Seed RAW 264.7 cells B Pre-treat with Inhibitor A->B C Stimulate with LPS B->C D Griess Assay (NO Production) C->D E Western Blot (iNOS Expression) C->E F MTT Assay (Cell Viability) C->F G Calculate IC₅₀ D->G H Quantify Protein Levels E->H I Calculate CC₅₀ F->I J Determine Selectivity Index G->J I->J

Caption: Experimental workflow for evaluating iNOS inhibitors.

Logical Framework for Comparison

The selection of a promising iNOS inhibitor for further development depends on a balanced consideration of its potency, selectivity, and safety.

Logical_Comparison cluster_0 Performance Metrics cluster_1 Compound Evaluation Potency Potency (IC₅₀) CompoundX 7-(6'R-Hydroxy...)coumarin Potency->CompoundX Alternatives Alternative Inhibitors Potency->Alternatives Selectivity Selectivity (iNOS vs. eNOS/nNOS) Selectivity->CompoundX Selectivity->Alternatives Safety Safety (CC₅₀ & Selectivity Index) Safety->CompoundX Safety->Alternatives Decision Lead Candidate Selection CompoundX->Decision Alternatives->Decision

Caption: Logical framework for comparing iNOS inhibitors.

Conclusion

This compound demonstrates promising iNOS inhibitory activity by suppressing the expression of the iNOS protein. Its potency is within a relevant micromolar range, and it exhibits low cytotoxicity at effective concentrations. However, for a complete and direct comparison with established selective iNOS inhibitors like L-NIL and 1400W, further studies are required to determine its selectivity for iNOS over other NOS isoforms. The provided experimental protocols offer a standardized framework for conducting such comparative studies. The information and methodologies presented in this guide are intended to aid researchers in the rational evaluation and development of novel iNOS inhibitors for the treatment of inflammatory diseases.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin, a coumarin (B35378) derivative utilized in pharmaceutical research.[1][] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the established protocols for coumarin and its derivatives, which are classified as toxic solids.[3][4][5]

Disclaimer: This guidance is for informational purposes and should be supplemented by a formal risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department. All disposal activities must comply with local, state, and federal regulations.[3][6]

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to don the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Personal Protective Equipment (PPE) Specifications
Gloves Chemical-resistant gloves are mandatory.
Eye Protection Safety glasses or goggles must be worn at all times.
Lab Coat A lab coat or other protective clothing is necessary to prevent skin contact.
Respiratory Protection A dust respirator should be used if there is a risk of generating dust.[3]

Avoid all personal contact with the chemical, including the inhalation of any dust.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound and materials contaminated with it.

  • Waste Identification and Segregation:

    • Pure, unused this compound and materials heavily contaminated with it should be classified as hazardous waste.[3]

    • Collect this waste in a designated, clearly labeled, and sealable container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[3]

  • Packaging and Labeling:

    • Ensure the hazardous waste container is tightly sealed to prevent leaks or spills.

    • Clearly label the container with the full chemical name: "this compound" and include any relevant hazard warnings (e.g., "Toxic Solid").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[6]

    • The storage area should be inaccessible to unauthorized personnel.

  • Final Disposal:

    • The primary recommended disposal method for coumarin derivatives is incineration at a licensed chemical waste disposal facility.[6]

    • Alternatively, contract a licensed chemical waste disposal agency to handle the collection and disposal in accordance with all applicable regulations.[6]

    • Do not empty this chemical into drains or release it into the environment.[4][7]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collection: Carefully sweep or scoop up the spilled material and place it into a designated hazardous waste container.[6]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department immediately.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Collection cluster_handling Handling & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Identify Identify Waste: Pure Compound & Contaminated Materials PPE->Identify Collect Collect in Designated Labeled Container Identify->Collect Seal Securely Seal Container Collect->Seal Store Store in Secure, Ventilated Area Seal->Store ContactEHS Contact Institutional EHS Department Store->ContactEHS Incinerate Incineration via Licensed Facility ContactEHS->Incinerate Agency Licensed Waste Disposal Agency ContactEHS->Agency

References

Personal protective equipment for handling 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin. Adherence to these protocols is crucial for ensuring personal safety and proper disposal of materials.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is unavailable, the parent compound, coumarin, is known to be a toxic solid.[1] Therefore, stringent adherence to PPE protocols is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

SituationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Laboratory Handling Tightly fitting safety goggles with side-shields.[2]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2]Standard laboratory coat.[3]Not generally required if handled in a well-ventilated area or chemical fume hood.[2][3]
Large Volume Transfers Chemical safety goggles and a face shield.[2]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2]Chemical-resistant apron over a laboratory coat.[2]Use in a well-ventilated area or chemical fume hood is required.[2]
Spill or Accidental Release Chemical safety goggles and a face shield.[2]Heavy-duty chemical-resistant gloves.Chemical-resistant suit or apron.A particulate filter respirator may be necessary depending on the spill size and dust formation.[4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize risk.

2.1. Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated place, away from incompatible materials.[5]

  • The container should be tightly closed and stored apart from foodstuff containers.[5]

2.2. Handling and Experimental Use

  • All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated chemical fume hood.[3]

  • Use appropriate tools, such as a spatula and weighing paper, to handle the solid compound and avoid creating dust.[3]

  • Always wear the recommended PPE as detailed in Table 1.

  • Avoid direct contact with skin and eyes.[2]

  • Keep containers of the compound closed when not in use.[2]

  • Wash hands thoroughly with soap and water after handling.[2]

2.3. Spill Response

  • Small Spills:

    • Alert others in the vicinity.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[3]

    • Collect the absorbed material into a suitable, sealed container for hazardous waste disposal.[3]

    • Clean the spill area with an appropriate solvent, followed by soap and water.[3]

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's EHS office.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[3]

  • Solid Waste:

    • This includes contaminated gloves, weighing paper, and other disposable materials.[3]

    • Place all solid waste in a designated, sealed, and clearly labeled hazardous waste container.[3]

  • Liquid Waste:

    • This includes unused solutions and rinsate from cleaning contaminated glassware.

    • Collect all liquid waste in a sealed, properly labeled hazardous waste container.[3]

    • Do not pour down the drain. [3][6]

  • Contaminated PPE:

    • Disposable gloves and other contaminated disposable items should be placed in a designated, sealed waste container.[2]

    • Contaminated lab coats should be professionally laundered or disposed of as hazardous waste, depending on the level of contamination and institutional policies.[2]

  • Final Disposal:

    • Arrange for the pickup and disposal of hazardous waste through your institution's EHS office.[3]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound In Fume Hood Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Contain Spill Contain Spill Weigh Compound->Contain Spill Spill Occurs Experimental Use Experimental Use Prepare Solution->Experimental Use Prepare Solution->Contain Spill Segregate Waste Segregate Waste Experimental Use->Segregate Waste Post-Experiment Decontaminate Workspace Decontaminate Workspace Experimental Use->Decontaminate Workspace Experimental Use->Contain Spill Package Waste Package Waste Segregate Waste->Package Waste Dispose via EHS Dispose via EHS Package Waste->Dispose via EHS Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Absorb Material Absorb Material Contain Spill->Absorb Material Collect Waste Collect Waste Absorb Material->Collect Waste Collect Waste->Package Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin
Reactant of Route 2
Reactant of Route 2
7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.